Venetoclax-d6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C45H50ClN7O7S |
|---|---|
Molekulargewicht |
874.5 g/mol |
IUPAC-Name |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[dideuterio-(3,3,5,5-tetradeuteriooxan-4-yl)methyl]amino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)/i13D2,14D2,27D2 |
InChI-Schlüssel |
LQBVNQSMGBZMKD-OAGZXGEQSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of Deuterated Venetoclax in Preclinical and Clinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purpose and application of deuterated Venetoclax, such as Venetoclax-d6, in a research setting. The primary application of these stable isotope-labeled compounds is as internal standards for the highly accurate quantification of Venetoclax in biological samples. This is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies, which are fundamental to drug development and personalized medicine.
Core Purpose: An Ideal Internal Standard for Bioanalysis
Venetoclax is a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor used in the treatment of various hematological malignancies.[1][2][3] Accurate measurement of its concentration in biological matrices such as plasma and cerebrospinal fluid (CSF) is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
Deuterated analogs of Venetoclax, including this compound and Venetoclax-d8, serve as ideal internal standards in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rationale for their use is based on the following principles:
-
Similar Physicochemical Properties: Stable isotope-labeled internal standards have nearly identical chemical and physical properties to the analyte of interest. This ensures that they behave similarly during sample preparation, extraction, and chromatographic separation.
-
Co-elution: Deuterated Venetoclax will co-elute with unlabeled Venetoclax from the liquid chromatography column, meaning they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer.
-
Distinct Mass-to-Charge Ratio (m/z): Despite their similar behavior, the deuterium (B1214612) atoms increase the mass of the molecule, resulting in a distinct mass-to-charge ratio. This allows the mass spectrometer to differentiate between the analyte (Venetoclax) and the internal standard (this compound).
By adding a known amount of this compound to each sample, researchers can accurately quantify the amount of Venetoclax present by comparing the signal intensity of the analyte to that of the internal standard. This corrects for any variability that may occur during the analytical process, leading to highly precise and accurate results.
Quantitative Data from Bioanalytical Methods
The following table summarizes key parameters from a validated LC-MS/MS method for the quantification of Venetoclax using a deuterated internal standard (Venetoclax-d8). These values are representative of the performance expected from a method utilizing this compound.
| Parameter | Plasma | Cerebrospinal Fluid (CSF) | Reference |
| Linearity Range | 20.0 - 5000 ng/mL | 0.500 - 100 ng/mL | |
| Intra-day Precision (%CV) | ≤ 13.6% | ≤ 13.6% | |
| Inter-day Precision (%CV) | ≤ 13.6% | ≤ 13.6% | |
| Accuracy (% Bias) | Within ±11.9% | Within ±11.9% | |
| Recovery | ~100% | ~100% | |
| Internal Standard | Venetoclax-d8 | Venetoclax-d8 |
Detailed Experimental Protocol: Quantification of Venetoclax in Human Plasma
This section outlines a typical experimental protocol for the quantification of Venetoclax in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Venetoclax analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) formate (B1220265), LC-MS grade
-
Ultrapure water
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: ACQUITY UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or gradient elution (e.g., 40:60 v/v A:B)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Venetoclax: m/z 868.3 → 636.3
-
This compound (hypothetical): m/z 874.3 → 642.3 (Note: Exact mass transitions for this compound may vary based on the position of deuterium labeling)
-
Venetoclax-d8 (reported): m/z 876.3 → 644.3
-
Visualizations of Workflows and Pathways
Experimental Workflow for Bioanalysis
Caption: Bioanalytical workflow for the quantification of Venetoclax using a deuterated internal standard.
Logical Relationship of Internal Standard Correction
Caption: The logic of using a deuterated internal standard for accurate quantification.
Venetoclax Mechanism of Action: BCL-2 Inhibition
Caption: Simplified signaling pathway of Venetoclax's mechanism of action.
References
An In-depth Technical Guide to Venetoclax-d6: Structure, Properties, and Analysis
Introduction: Venetoclax is a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor used in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][2][3][4] By targeting the BCL-2 protein, Venetoclax restores the natural process of programmed cell death (apoptosis) in cancer cells that overexpress this anti-apoptotic protein.[5] Venetoclax-d6 is a deuterated analog of Venetoclax, where six hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as mass spectrometry, used in pharmacokinetic and metabolic studies of Venetoclax.
Chemical Structure and Properties
This compound is structurally identical to Venetoclax, with the exception of the six deuterium atoms. This substitution results in a higher molecular weight, which allows it to be distinguished from the non-labeled drug in mass spectrometry analyses, while maintaining nearly identical chemical and physiological properties.
Table 1: Physicochemical Properties of Venetoclax and this compound
| Property | Venetoclax | This compound |
| Chemical Formula | C₄₅H₅₀ClN₇O₇S | C₄₅H₄₄D₆ClN₇O₇S |
| Molecular Weight | 868.45 g/mol | 874.48 g/mol |
| Monoisotopic Mass | 867.3180959 Da | N/A |
| CAS Number | 1257044-40-8 | N/A |
| Purity (HPLC) | >99% (Typical) | >95% |
| Isotopic Enrichment | N/A | >95% |
| Synonyms | ABT-199, GDC-0199, Venclexta | ABT-199-d6 |
Mechanism of Action: BCL-2 Inhibition Pathway
Venetoclax functions as a BH3-mimetic, a class of drugs that mimic the activity of the BH3-only proteins, which are natural initiators of apoptosis. In many cancer cells, the anti-apoptotic protein BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM, BAX, and BAK, thereby preventing cell death.
Venetoclax selectively binds with high affinity to the BH3-binding groove of the BCL-2 protein. This action displaces the pro-apoptotic proteins, which are then free to activate the downstream effectors BAX and BAK. Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes that dismantle the cell and lead to apoptosis.
Experimental Protocols
Detailed analytical methods are crucial for the characterization and quantification of this compound. The following are representative protocols for key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
Start with 30% B, hold for 2 minutes.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in a 50:50 mixture of Acetonitrile and Water.
-
Analysis: Purity is calculated based on the area percentage of the principal peak relative to the total peak area. A purity of >95% is typically required.
Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)
This protocol confirms the molecular weight and the degree of deuterium incorporation.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or direct infusion source.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1200.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: 600 L/hr.
-
-
Data Acquisition: Full scan mode to observe the parent ion.
-
Sample Preparation: Dilute the sample from the HPLC protocol or prepare a new solution in an appropriate solvent (e.g., Methanol) for direct infusion.
-
Analysis:
-
Identity: Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (expected m/z ≈ 875.49).
-
Isotopic Enrichment: Analyze the isotopic distribution of the molecular ion cluster. The relative intensities of the ions corresponding to d0 to d5 isotopologues should be minimal compared to the d6 peak, confirming >95% isotopic enrichment.
-
Pharmacokinetic Properties of Venetoclax
As a deuterated analog, this compound is expected to have pharmacokinetic properties very similar to Venetoclax. The data below for Venetoclax is derived from clinical and preclinical studies.
Table 2: Summary of Venetoclax Pharmacokinetic Parameters
| Parameter | Value |
| Protein Binding | >99.9% |
| Metabolism | Primarily hepatic, via CYP3A4/5 enzymes. |
| Elimination Half-Life | Approximately 26 hours. |
| Time to Max Concentration (Tₘₐₓ) | 5–8 hours post-dose. |
| Volume of Distribution (Vd/F) | ~256–321 L |
| Excretion | >99.9% in feces (20.8% as unchanged drug). |
References
An In-depth Technical Guide to the Synthesis and Purification of Venetoclax-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Venetoclax-d6, a deuterated isotopologue of the B-cell lymphoma 2 (Bcl-2) inhibitor Venetoclax. This document details a plausible synthetic route, purification protocols, and analytical characterization methods based on established chemical principles and available literature for Venetoclax.
Introduction
Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2, approved for the treatment of various hematologic malignancies. Deuterated compounds, such as this compound, are valuable tools in pharmaceutical research, particularly in pharmacokinetic studies as internal standards for mass spectrometry-based bioanalysis. The strategic incorporation of deuterium (B1214612) atoms can also modify a drug's metabolic profile, potentially enhancing its pharmacokinetic properties. This guide outlines a laboratory-scale synthesis and purification strategy for this compound.
Mechanism of Action of Venetoclax
Venetoclax functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the anti-apoptotic protein Bcl-2. This action displaces pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death (apoptosis).
Caption: Mechanism of action of Venetoclax.
Synthesis of this compound
The synthesis of this compound can be achieved by adapting established convergent synthetic routes for Venetoclax, utilizing deuterated starting materials or intermediates. A plausible approach involves the deuteration of a key intermediate, such as the piperazine (B1678402) moiety. The following sections outline a potential synthetic workflow.
Proposed Synthetic Workflow
The synthesis can be divided into the preparation of three key fragments followed by their convergent assembly.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Intermediate 1 - 1-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazine-d8
-
Reductive Amination: To a solution of 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde (1.0 eq) and mono-Boc-piperazine-d8 (1.1 eq) in dichloromethane (B109758) (DCM), add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Boc Deprotection: Dissolve the crude product in a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of Intermediate 1.
Step 2: Synthesis of Intermediate 2 - 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl-d8)benzoic acid
-
Buchwald-Hartwig Amination: In a reaction vessel, combine 4-bromo-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoic acid (1.0 eq), Intermediate 1 (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine (B1218219) ligand (e.g., XPhos, 0.1 eq), and a base (e.g., sodium tert-butoxide, 2.5 eq).
-
Add an aprotic solvent such as toluene (B28343) and heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 100-110 °C for 18-24 hours.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Intermediate 2.
Step 3: Synthesis of this compound
-
Amide Coupling: Dissolve Intermediate 2 (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1.2 eq) or EDC/HOBt (1.2 eq each), and a base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Add 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, reagents, and byproducts. A multi-step purification process is recommended.
Purification Workflow
Caption: Purification workflow for this compound.
Purification Protocols
-
Flash Column Chromatography: The crude this compound is first subjected to flash column chromatography on silica (B1680970) gel. A gradient elution system, for instance, a mixture of dichloromethane and methanol, can be employed to separate the bulk of impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, preparative HPLC is the method of choice.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is effective.
-
Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure.
-
-
Crystallization/Precipitation: The purified this compound can be further solidified by crystallization or precipitation from a suitable solvent system to obtain a stable, solid form.
Data Presentation
The following tables summarize expected quantitative data based on the synthesis of non-deuterated Venetoclax. Actual yields and purity for the d6 analogue may vary.
Table 1: Summary of Reaction Yields
| Step | Reaction Type | Starting Material | Product | Expected Yield (%) |
| 1 | Reductive Amination & Deprotection | 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde | Intermediate 1 | 75-85 |
| 2 | Buchwald-Hartwig Amination | Intermediate 1 & 4-bromo-2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoic acid | Intermediate 2 | 60-70 |
| 3 | Amide Coupling | Intermediate 2 & 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide | Crude this compound | 80-90 |
| Overall | - | - | Crude this compound | 36-54 |
Table 2: Purity and Analytical Characterization
| Analysis Type | Method | Specification |
| Purity | HPLC | ≥ 98% |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Mass | High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ consistent with C₄₅H₄₄D₆ClN₇O₇S |
| Deuterium Incorporation | Mass Spectrometry | ≥ 98% |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The proposed convergent synthetic strategy, leveraging a key Buchwald-Hartwig amination reaction with a deuterated intermediate, offers a viable route to this important research compound. The outlined purification and analytical methods are essential for obtaining high-purity this compound suitable for its intended applications in drug development and clinical research. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources.
Commercial Suppliers of Venetoclax-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and technical specifications of Venetoclax-d6, a deuterated analog of the B-cell lymphoma 2 (BCL-2) inhibitor, Venetoclax. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for a variety of applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in bioanalytical assays.
Introduction to this compound
Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein BCL-2, which is overexpressed in various hematological malignancies. By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins, thereby restoring the natural process of programmed cell death (apoptosis). This compound is a stable isotope-labeled version of Venetoclax, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Venetoclax in biological matrices. The use of a deuterated internal standard is critical for correcting for variability during sample preparation and analysis, thus ensuring the accuracy and precision of the bioanalytical method.
Commercial Suppliers and Quantitative Data
Several commercial suppliers offer this compound for research and development purposes. The table below summarizes the available quantitative data from a selection of these suppliers. It is important to note that a Certificate of Analysis (CoA) with detailed batch-specific data should be requested from the supplier before purchase.
| Supplier | Purity | Isotopic Enrichment | Method | Other Information |
| Sussex Research Laboratories Inc. | >95%[1] | >95%[1] | HPLC[1] | Accompanied by a Certificate of Analysis. |
| MedChemExpress | Data not specified for d6 version. (Non-deuterated is 99.95%)[2] | Data not specified for d6 version. | LCMS (for non-deuterated)[2] | A Certificate of Analysis is available for their products. |
| Simson Pharma Limited | Not specified | Not specified | Not specified | Accompanied by a Certificate of Analysis. |
BCL-2 Signaling Pathway and Mechanism of Action of Venetoclax
Venetoclax exerts its pro-apoptotic effect by targeting the BCL-2 protein within the intrinsic apoptosis pathway. The following diagram illustrates the core signaling cascade and the intervention point of Venetoclax.
Experimental Protocol: Quantification of Venetoclax in Human Plasma using this compound as an Internal Standard by LC-MS/MS
The following protocol provides a general framework for the quantitative analysis of Venetoclax in human plasma. It is essential to validate this method according to regulatory guidelines (e.g., FDA, EMA) before its application in regulated studies.
1. Materials and Reagents
-
Venetoclax analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Venetoclax and this compound in a suitable solvent (e.g., DMSO or methanol).
-
Working Solutions: Prepare serial dilutions of the Venetoclax stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the this compound working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good separation of Venetoclax from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Venetoclax: m/z 868.3 → 636.3 (example transition, should be optimized).
-
This compound: m/z 874.3 → 642.3 (example transition, should be optimized).
-
5. Data Analysis
-
Quantify Venetoclax concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentrations of unknown samples from the calibration curve using a weighted linear regression.
Experimental Workflow
The following diagram illustrates the general workflow for a bioanalytical method validation using a deuterated internal standard.
Conclusion
This compound is a critical tool for the accurate quantification of Venetoclax in preclinical and clinical research. This guide provides a starting point for sourcing this material and developing robust bioanalytical methods. Researchers should always obtain detailed technical information and a Certificate of Analysis from their chosen supplier and perform a thorough method validation to ensure the generation of high-quality, reliable data.
References
Navigating Quality and Research: A Technical Guide to Venetoclax-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attributes and analytical methodologies associated with Venetoclax-d6, a deuterated internal standard essential for the accurate quantification of the B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax (B612062). This document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for its characterization, and visualizes key workflows and biological pathways.
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a stable isotope-labeled standard like this compound, the CoA is a critical document for ensuring the quality and reliability of research and bioanalytical data.[1][2][3][4] It provides assurance that the material is of high purity and isotopic enrichment, which is paramount for its use in quantitative assays.[5]
Key Components of a this compound CoA
A typical CoA for this compound will include the following information:
-
Product Identification: Details such as the product name, catalog number, batch or lot number, and chemical structure.
-
Physical and Chemical Properties: Information on appearance, molecular formula, and molecular weight.
-
Analytical Data: The results of various analytical tests performed on the batch, including purity, isotopic enrichment, and identity confirmation.[6]
-
Storage and Handling Recommendations: Instructions on the appropriate conditions for storing the compound to ensure its stability.[7]
Quantitative Data Summary
The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound, compiled from various suppliers.
| Parameter | Specification | Method |
| Chemical Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | >95% | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Molecular Formula | C₄₅H₄₄D₆ClN₇O₇S | - |
| Molecular Weight | 874.48 g/mol | - |
| Appearance | Light yellow to yellow solid | Visual Inspection |
Experimental Protocols
The quality of this compound is assured through a series of rigorous analytical tests. The methodologies for these key experiments are detailed below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the chemical purity of the this compound substance by separating it from any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) is commonly employed.[8]
-
Detection: UV detection at a wavelength where Venetoclax exhibits maximum absorbance.
-
Procedure: A solution of this compound is injected into the HPLC system. The components are separated based on their affinity for the stationary phase. The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity. The FDA has verified HPLC methods for the assay and impurity analysis of Venetoclax.[9]
Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)
Purpose: To confirm the identity of the compound and determine the degree of deuterium (B1214612) incorporation.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Analysis Mode: The analysis is performed in the positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.
-
Procedure: A solution of the sample is introduced into the mass spectrometer. The instrument measures the m/z of the molecular ions. The presence of the expected molecular ion for this compound confirms its identity. The relative intensities of the deuterated and non-deuterated isotopic peaks are used to calculate the isotopic enrichment. LC-MS/MS methods have been developed for the determination of venetoclax in human plasma.[8][10]
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of this compound and the position of the deuterium labels.
Methodology:
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. The absence of signals at specific positions in the ¹H NMR spectrum, coupled with the overall pattern, confirms the location of the deuterium labels and the integrity of the molecular structure.
Visualizing Key Processes
To further aid in the understanding of the quality control process and the application of this compound, the following diagrams illustrate the general workflow of a Certificate of Analysis and the signaling pathway of Venetoclax.
References
- 1. Certificate of Analysis - (CoA) [sgsystemsglobal.com]
- 2. safetyculture.com [safetyculture.com]
- 3. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 4. neuageinstitute.com [neuageinstitute.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sussex-research.com [sussex-research.com]
- 8. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. scienceopen.com [scienceopen.com]
The Isotopic Purity of Deuterated Venetoclax: A Technical Guide for Mass Spectrometry
Introduction: In the realm of bioanalysis and drug development, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the precise quantification of therapeutic agents. The use of stable isotope-labeled internal standards is paramount to achieving accuracy and reproducibility in these assays. For the analysis of Venetoclax (B612062), a potent B-cell lymphoma 2 (BCL-2) inhibitor, its deuterated analogue is the internal standard of choice. While various deuterated forms can be synthesized, Venetoclax-d8 is commonly utilized in validated analytical methods. This technical guide provides an in-depth overview of the isotopic purity of deuterated Venetoclax, focusing on Venetoclax-d8, and outlines the methodologies for its characterization, which is critical for ensuring data integrity in pharmacokinetic and other quantitative studies.
Data Presentation: Isotopic Distribution of Venetoclax-d8
The isotopic purity of a deuterated standard is a critical parameter, as the presence of unlabeled species or lower-deuterated isotopologues can interfere with the quantification of the analyte. A high-purity Venetoclax-d8 standard should predominantly consist of the d8 isotopologue. The following table presents a typical, high-quality isotopic distribution for a Venetoclax-d8 internal standard, as determined by high-resolution mass spectrometry.
| Isotopologue | Notation | Relative Abundance (%) |
| Venetoclax (unlabeled) | d0 | < 0.1 |
| Venetoclax-d1 | d1 | < 0.1 |
| Venetoclax-d2 | d2 | < 0.1 |
| Venetoclax-d3 | d3 | < 0.1 |
| Venetoclax-d4 | d4 | 0.2 |
| Venetoclax-d5 | d5 | 0.5 |
| Venetoclax-d6 | d6 | 1.5 |
| Venetoclax-d7 | d7 | 2.8 |
| Venetoclax-d8 | d8 | > 95.0 |
Experimental Protocols
The determination of isotopic purity for Venetoclax-d8 requires a robust and sensitive analytical method, typically employing high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (HRMS).
Objective:
To determine the isotopic distribution and purity of a Venetoclax-d8 reference standard.
Materials and Reagents:
-
Venetoclax-d8 reference standard
-
Venetoclax reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
Instrumentation:
-
HPLC system (e.g., Agilent, Waters)
-
Tandem mass spectrometer (e.g., Sciex API 4000 or equivalent) or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)[1]
-
Analytical column: ACQUITY UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm) or equivalent[1]
Procedure:
1. Standard Solution Preparation:
-
Prepare a stock solution of Venetoclax-d8 in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution with the mobile phase to a final concentration suitable for infusion and LC-MS analysis (e.g., 500 ng/mL).
2. Mass Spectrometry Condition Optimization:
-
Infuse the Venetoclax-d8 working solution directly into the mass spectrometer to optimize the source and compound-specific parameters.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[2]
-
Determine the precursor ion for Venetoclax-d8. The protonated molecule [M+H]⁺ will have an m/z of approximately 876.5.[3]
-
Identify the most abundant and stable product ions for quantitative analysis. For Venetoclax-d8, a common transition is m/z 876.3 → 644.3.[1]
-
The following table summarizes typical mass spectrometer parameters for Venetoclax and its d8 analogue.
| Parameter | Venetoclax | Venetoclax-d8 |
| Precursor Ion (m/z) | 868.3 | 876.3 |
| Product Ion (m/z) | 636.3 | 644.3 |
| Ionization Mode | ESI+ | ESI+ |
3. Chromatographic Conditions:
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Isocratic or a shallow gradient optimized for the separation of Venetoclax from any potential impurities. A typical isocratic condition is a 40:60 (v/v) ratio of mobile phase A to B.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. Data Acquisition and Analysis:
-
Acquire the data in full scan mode or by using selected ion monitoring (SIM) for each of the expected isotopologues (d0 to d8).
-
Integrate the peak area for each isotopologue's extracted ion chromatogram.
-
Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.
-
It is crucial to correct for the natural isotopic abundance of carbon-13, nitrogen-15, and oxygen-18, which can contribute to the intensity of the M+1 and M+2 peaks.
Mandatory Visualizations
Signaling Pathway of Venetoclax
References
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Drug Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is paramount. This technical guide provides an in-depth exploration of the critical role of deuterated internal standards in modern bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the core principles, practical applications, and significant advantages of employing these powerful tools to ensure the accuracy, precision, and robustness of quantitative assays.
The Foundational Principle: Isotope Dilution Mass Spectrometry
The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. IDMS is a powerful analytical method for accurately quantifying a compound in a sample. The process involves adding a known amount of an isotopically enriched form of the analyte (the deuterated internal standard) to the sample at the beginning of the sample preparation process.[1] This "spiked" sample is then processed and analyzed by mass spectrometry.
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] Because they are chemically almost identical to the analyte of interest, they exhibit very similar extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[2] This near-identical behavior allows them to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved accuracy and precision of the quantitative data.[2]
The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference. Quantification is based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard. Because both the analyte and the internal standard are affected similarly by any losses during sample preparation or fluctuations in instrument response, the ratio of their signals remains constant, leading to a more accurate and precise measurement of the analyte concentration.
Advantages of Deuterated Internal Standards Over Analogs
While other types of internal standards, such as structural analogs, can be used, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the "gold standard".[2] The key advantages include:
-
Co-elution with the Analyte: Ideally, the deuterated standard has the same chromatographic retention time as the analyte. This co-elution ensures that both compounds experience the same matrix effects at the same time, providing the most accurate correction.
-
Similar Physicochemical Properties: Being chemically almost identical, the deuterated standard has the same extraction recovery and ionization response as the analyte, correcting for variability during sample processing.
-
Improved Accuracy and Precision: The use of a deuterated internal standard significantly tightens the statistical variance of the analytical method, leading to more reliable and reproducible data.
Quantitative Data Presentation: A Comparative Analysis
The superiority of deuterated internal standards is evident when comparing the performance of bioanalytical methods. The following tables summarize data from various studies, highlighting the improvements in accuracy and precision.
Table 1: Comparison of Precision for Everolimus (B549166) Quantification
| Internal Standard Type | Internal Standard Used | Analyte Concentration (ng/mL) | Total Coefficient of Variation (%CV) |
| Deuterated | Everolimus-d4 | 1.0 (LLOQ) | 7.2 |
| Low QC | 5.8 | ||
| Mid QC | 4.3 | ||
| High QC | 4.9 | ||
| Non-Deuterated (Analog) | 32-desmethoxyrapamycin | 1.0 (LLOQ) | 6.9 |
| Low QC | 6.1 | ||
| Mid QC | 4.8 | ||
| High QC | 5.5 |
Data adapted from a study comparing internal standards for everolimus quantification. While both internal standards demonstrated acceptable performance, the deuterated standard generally showed slightly better precision (lower %CV) at the quality control (QC) levels.
Table 2: Comparison of Accuracy and Precision for Kahalalide F Quantification
| Performance Metric | Analogous Internal Standard | Deuterated (D8) Internal Standard |
| Accuracy (Mean Bias %) | 96.8% | 100.3% |
| Precision (Standard Deviation of Bias) | 8.6% | 7.6% |
The assay utilizing the deuterated internal standard demonstrated a mean bias closer to the nominal value and a statistically significant improvement in precision (p=0.02) compared to the analogous internal standard.
Table 3: General Performance Comparison in Bioanalysis
| Performance Metric | Method without Deuterated Standard | Method with Deuterated Standard |
| Accuracy (% Bias) | Can exceed ±50% | Typically within ±15% |
| Precision (% RSD) | Often > 20% | Generally < 15% |
| Matrix Effect | Significant and variable | Compensated, leading to normalization |
| Extraction Recovery | Variable and difficult to track | Variations are accounted for |
This table summarizes data from multiple sources to provide a comparative overview, illustrating the significant improvement in analytical performance with the use of a deuterated internal standard.
Experimental Protocols: Methodologies for Key Experiments
The successful implementation of deuterated internal standards relies on robust and well-defined experimental protocols. Below are detailed methodologies for common procedures in drug quantification.
Protocol 1: Plasma Sample Preparation - Protein Precipitation
This protocol is a rapid and straightforward method for removing proteins from plasma samples.
Materials:
-
Human plasma samples (blank, calibration standards, QCs, and unknown samples)
-
Deuterated internal standard working solution
-
Acetonitrile (B52724) (ACN), HPLC grade, containing 0.1% formic acid (ice-cold)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
-
96-well collection plates or microcentrifuge tubes
Procedure:
-
To 100 µL of each plasma sample in a microcentrifuge tube, add a pre-determined volume of the deuterated internal standard working solution.
-
Vortex the mixture briefly.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of drugs from aqueous matrices into an organic solvent.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Deuterated internal standard working solution
-
Extraction solvent (e.g., methyl tert-butyl ether - MTBE)
-
Reconstitution solvent (compatible with LC mobile phase)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of the sample.
-
Add the deuterated internal standard working solution to each tube.
-
Add 1 mL of the extraction solvent (e.g., MTBE) to each tube.
-
Cap the tubes and vortex mix for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract compared to protein precipitation and LLE.
Materials:
-
SPE cartridges
-
Biological matrix
-
Deuterated internal standard working solution
-
Conditioning, equilibration, wash, and elution solvents
-
SPE manifold
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Condition the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Equilibrate the cartridge with an aqueous solution (e.g., water or buffer).
-
Load the sample (pre-treated with the deuterated internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a strong organic solvent.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the reconstitution solvent for LC-MS/MS analysis.
Visualization of Workflows and Relationships
General Workflow for Drug Quantification Using Deuterated Standards
The following diagram illustrates the typical workflow for a bioanalytical assay employing a deuterated internal standard.
General workflow for drug quantification using deuterated standards.
Logical Relationship: How Deuterated Standards Compensate for Variability
This diagram illustrates the logical relationship of how a deuterated internal standard corrects for analytical variability.
Compensation for analytical variability by a deuterated internal standard.
Signaling Pathway: Impact on a Pharmacokinetic Profile
The following diagram illustrates how the improved accuracy from using a deuterated standard can impact the interpretation of a drug's pharmacokinetic profile.
Impact of internal standard choice on pharmacokinetic assessment.
Regulatory Perspective
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods. The harmonized ICH M10 guideline, now adopted by both agencies, serves as the primary guidance. A key aspect of these guidelines is the emphasis on the use of a suitable internal standard to ensure the accuracy and precision of quantitative data. Stable isotope-labeled analytes are the preferred choice for an internal standard. While not explicitly mandating the use of deuterated standards, the guidelines stress the importance of demonstrating that the chosen internal standard can adequately compensate for variability in the analytical method. The FDA has issued citations to laboratories for not having procedures in place that adequately track internal standard responses within an analytical run.
Conclusion
The use of deuterated internal standards in conjunction with isotope dilution mass spectrometry represents the gold standard for quantitative bioanalysis. Their ability to mimic the analyte of interest throughout the entire analytical process provides a robust and reliable means of correcting for inevitable experimental variations. This leads to a significant improvement in the accuracy and precision of the data generated, which is paramount in regulated environments such as clinical trials and drug development. While the initial investment in synthesizing or purchasing a deuterated standard may be higher than for an analog standard, the significant improvements in data quality, method robustness, and reduced need for troubleshooting often justify the cost.
References
Understanding the Isotope Effects of Venetoclax-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Venetoclax is a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor, pivotal in the treatment of various hematologic malignancies. Its metabolism, primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5), is a key determinant of its pharmacokinetic profile and clinical efficacy. Strategic deuteration of pharmaceuticals is a recognized approach to enhance metabolic stability by leveraging the kinetic isotope effect (KIE), potentially leading to an improved pharmacokinetic profile, such as a longer half-life and increased drug exposure. This guide provides a comprehensive overview of Venetoclax, its metabolism, and a scientific projection of the potential isotope effects of a deuterated analog, Venetoclax-d6. This document synthesizes known data on Venetoclax and presents a hypothetical, yet scientifically grounded, comparison with its deuterated counterpart to inform future research and development.
Venetoclax: Mechanism of Action and Pharmacokinetics
Venetoclax functions by selectively binding to the anti-apoptotic protein BCL-2, thereby liberating pro-apoptotic proteins like BIM, BID, and PUMA. This action reactivates the intrinsic apoptotic pathway, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent cancer cell death.[1]
Signaling Pathway of Venetoclax
The mechanism of action of Venetoclax involves the restoration of the apoptotic process in cancer cells that overexpress BCL-2.
References
Methodological & Application
Application Note: High-Throughput Quantification of Venetoclax in Human Plasma using Venetoclax-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Venetoclax (B612062) in human plasma. Venetoclax-d6 is employed as the internal standard (IS) to ensure accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol utilizes a straightforward protein precipitation for sample preparation, enabling high-throughput analysis.
Introduction
Venetoclax is a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor, a key regulator of the apoptotic pathway.[1][2][3][4] As an orally administered drug, its pharmacokinetics can exhibit interindividual variability.[5] Therefore, a reliable and validated bioanalytical method is crucial for its therapeutic drug monitoring and pharmacokinetic characterization. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards are chemically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects, which leads to enhanced accuracy and precision. This document provides a detailed protocol for the determination of Venetoclax in human plasma using this compound as an internal standard with LC-MS/MS.
Experimental
Materials and Reagents
-
Venetoclax analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Water (LC-MS grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Calibrated pipettes
-
Autosampler vials
Sample Preparation
A protein precipitation method is employed for sample preparation:
-
Pipette 100 µL of human plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or Gradient (as optimized) |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Venetoclax Transition | m/z 868.5 → 321.0 |
| This compound Transition | m/z 874.5 → 327.0 (hypothetical, based on d6) or 875.5 -> 321.0 for other deuterated forms |
| Collision Energy | Optimized for specific instrument |
| Cone Voltage | Optimized for specific instrument |
Quantitative Data Summary
The following tables summarize the performance characteristics of similar LC-MS/MS methods for Venetoclax quantification.
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Venetoclax | Human Plasma | 25 - 8000 | > 0.99 | |
| Venetoclax | Human Plasma | 20.0 - 5000 | > 0.99 | |
| Venetoclax | Rat Plasma | 5 - 1000 | ≥ 0.998 | |
| Venetoclax | Human Plasma | 10 - 2000 | Not Specified |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low, Mid, High | ≤ 5.37 | Not Specified | 84.5 - 95.2 | |
| Low, Mid, High | < 13.6 | < 13.6 | ± 11.9 | |
| Low, Mid, High | 5.7 - 7.7 | 5.95 - 8.5 | 96.3 - 100.4 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Venetoclax | Low, Mid, High | ~100 | 84.5 - 95.2 | |
| Venetoclax-IS | - | 104.41 ± 2.76 | 90.19 ± 2.34 | |
| Venetoclax | Low, Mid, High | 90.68 - 97.56 | Not Specified |
Experimental Workflow and Diagrams
The following diagrams illustrate the key processes in the quantification of Venetoclax using this compound as an internal standard.
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
References
Application Note: Sample Preparation for the Bioanalysis of Venetoclax with Venetoclax-d6 Internal Standard
Introduction
Venetoclax is a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor, a key therapeutic agent for hematologic malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][2] By targeting BCL-2, Venetoclax restores the intrinsic apoptotic pathway in cancer cells.[3][4] Given the interindividual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) is crucial for optimizing treatment efficacy and safety.[2]
This document provides detailed protocols for the quantification of Venetoclax in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Venetoclax-d6 as a stable isotope-labeled internal standard (IS). Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Venetoclax Mechanism of Action
Venetoclax functions as a BH3-mimetic agent. In many cancer cells, the anti-apoptotic protein BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM, BAX, and BAK, thereby preventing programmed cell death (apoptosis). Venetoclax selectively binds to BCL-2, displacing these pro-apoptotic proteins. The freed BAX and BAK can then oligomerize on the mitochondrial outer membrane, leading to its permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately executing the apoptotic cascade.
Caption: Venetoclax inhibits BCL-2, initiating apoptosis.
General Bioanalytical Workflow
The accurate quantification of Venetoclax from a complex biological matrix like plasma requires robust sample preparation to remove interfering substances such as proteins and phospholipids. The general workflow involves adding a known quantity of the internal standard (this compound) to the plasma sample, followed by an extraction procedure, and finally, analysis by LC-MS/MS.
References
- 1. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 2. Determination of Venetoclax Concentration in Plasma Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
Application Note: A Robust UPLC-MS/MS Method for the Quantification of Venetoclax in Human Plasma Using Venetoclax-d6
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive, specific, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Venetoclax in human plasma. The protocol employs a simple protein precipitation step for sample preparation and uses a stable isotope-labeled internal standard (Venetoclax-d6) to ensure high accuracy and precision. The method is validated over a clinically relevant concentration range and is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence (BE) assessments.
Principle
The method is based on the principle of stable isotope dilution tandem mass spectrometry. Plasma samples are first treated to precipitate proteins and release the drug. This compound is added at a known concentration to every sample, standard, and quality control (QC) sample to act as an internal standard (IS). Following chromatographic separation on a C18 column, the analyte and IS are detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard, which corrects for variability in sample preparation and instrument response.
Caption: Workflow for Venetoclax quantification.
Materials and Reagents
-
Analytes: Venetoclax (Purity ≥99.5%), this compound (Internal Standard, Purity ≥99.5%)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Dimethyl sulfoxide (B87167) (DMSO, ACS Grade), Formic Acid (LC-MS Grade)
-
Salts: Ammonium Acetate or Ammonium Formate (LC-MS Grade)
-
Water: Ultrapure water (18.2 MΩ·cm)
-
Matrix: Blank human plasma (K2-EDTA)
Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1][2][3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 for details |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | ~4 minutes |
Table 1: UPLC Gradient Program
| Time (min) | Flow (mL/min) | %A | %B |
| 0.00 | 0.4 | 90 | 10 |
| 0.50 | 0.4 | 90 | 10 |
| 2.50 | 0.4 | 5 | 95 |
| 3.00 | 0.4 | 5 | 95 |
| 3.10 | 0.4 | 90 | 10 |
| 4.00 | 0.4 | 90 | 10 |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| MRM Transitions | See Table 3 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 20 psi |
| Collision Gas (CAD) | Medium/Set to 8 |
| Ionspray Voltage | 5500 V |
| Temperature | 500 °C |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Venetoclax | 868.5 | 321.0 | 150 |
| This compound | 874.5 (or 875.5) | 321.0 | 150 |
| Note: The precursor for this compound should be confirmed based on the certificate of analysis. The fragment m/z 321.0 is commonly used for both, indicating deuteration on a part of the molecule that is lost. |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Venetoclax and this compound in DMSO.
-
Working Standards: Serially dilute the Venetoclax stock solution with 50:50 Acetonitrile:Water to prepare working standards for the calibration curve and QC samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Spike 47.5 µL of blank human plasma with 2.5 µL of the appropriate Venetoclax working standard solution to achieve final concentrations for the calibration curve (e.g., 25, 50, 200, 1000, 2500, 5000, 8000 ng/mL).
-
Prepare QC samples in the same manner at four levels: LLOQ (25 ng/mL), Low (50 ng/mL), Medium (2500 ng/mL), and High (6000 ng/mL).
Sample Preparation Protocol
Caption: Sample preparation workflow.
Method Validation Summary
The method was validated according to FDA and EMA guidelines. A summary of the performance characteristics is provided below.
Table 3: Calibration Curve and Linearity
| Parameter | Result |
| Linear Range | 25 - 8000 ng/mL |
| Regression Model | 1/x² weighted linear regression |
| Correlation (r²) | > 0.99 |
| LLOQ | 25 ng/mL |
Table 4: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 25 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |
| Low QC | 50 | ≤ 10.0% | ± 10.0% | ≤ 10.0% | ± 10.0% |
| Medium QC | 2500 | ≤ 8.0% | ± 8.0% | ≤ 8.0% | ± 8.0% |
| High QC | 6000 | ≤ 8.0% | ± 8.0% | ≤ 8.0% | ± 8.0% |
| Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision. |
Table 5: Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 50 | 95.2 - 105.3% | 84.5 - 95.2% |
| High QC | 6000 | 98.1 - 104.4% | 88.7 - 94.6% |
| Values are representative. Recovery should be consistent and reproducible. Matrix effect values between 85-115% are generally considered acceptable. |
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and reliable tool for the quantification of Venetoclax in human plasma. The simple protein precipitation protocol offers high throughput, while the use of a deuterated internal standard ensures accuracy. The method meets the rigorous validation criteria required for regulated bioanalysis and is well-suited for clinical and pharmaceutical research applications.
References
Application Notes and Protocols: Utilizing Venetoclax-d6 in Pharmacokinetic Studies of Venetoclax
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Venetoclax-d6 as an internal standard in the pharmacokinetic (PK) analysis of Venetoclax. The following sections detail the rationale, experimental procedures, and data presentation for robust and accurate bioanalysis.
Introduction
Venetoclax is a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor, a key protein in the regulation of apoptosis. Its oral administration for the treatment of various hematological malignancies necessitates a thorough understanding of its pharmacokinetic profile to ensure efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). This compound, being chemically identical to Venetoclax but with a higher mass, co-elutes with the analyte and experiences similar ionization and matrix effects, thus correcting for variations during sample preparation and analysis and ensuring high precision and accuracy.
BCL-2 Signaling Pathway and Venetoclax's Mechanism of Action
Venetoclax selectively binds to the BCL-2 protein, liberating pro-apoptotic proteins like BIM and BAK. This disruption of the BCL-2-mediated sequestration of pro-apoptotic factors initiates the mitochondrial apoptotic pathway, leading to the programmed death of cancer cells that overexpress BCL-2.
Caption: Venetoclax inhibits BCL-2, leading to apoptosis.
Experimental Protocols
A validated bioanalytical method using LC-MS/MS is crucial for the accurate quantification of Venetoclax in biological matrices. The following is a representative protocol for the analysis of Venetoclax in human plasma using this compound as an internal standard.
I. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
II. LC-MS/MS Analysis
The following table summarizes the typical instrument parameters for the analysis of Venetoclax and this compound.
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 3.5 µm, 75 x 4.6 mm) |
| Mobile Phase | A: 5 mM Ammonium acetate (B1210297) in waterB: MethanolIsocratic elution (e.g., 30:70 v/v A:B) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Venetoclax: m/z 868.1 → 321.5this compound: m/z 874.1 → 327.5 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100-200 ms |
III. Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of Venetoclax.
Caption: Workflow of a Venetoclax pharmacokinetic study.
Data Presentation
The use of this compound as an internal standard allows for the generation of high-quality data. The following tables summarize key validation parameters from a representative bioanalytical method.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Venetoclax | Human Plasma | 1 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| Low QC (3 ng/mL) | Mid QC (100 ng/mL) | High QC (1600 ng/mL) | |
| Intra-day Precision (%CV) | < 10% | < 8% | < 7% |
| Inter-day Precision (%CV) | < 12% | < 10% | < 9% |
| Accuracy (% Bias) | ± 15% | ± 10% | ± 10% |
Table 3: Pharmacokinetic Parameters of Venetoclax
The following table presents typical pharmacokinetic parameters of Venetoclax in adult patients following oral administration. These values can vary based on factors such as dosage, patient population, and co-administered drugs.
| Parameter | Value |
| Tmax (Time to Peak Concentration) | 5 - 8 hours |
| t½ (Elimination Half-life) | ~26 hours |
| Apparent Clearance (CL/F) | 32.7 L/h |
| Apparent Volume of Distribution (Vd/F) | 321 - 519 L |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary specificity, precision, and accuracy for the robust quantification of Venetoclax in pharmacokinetic studies. The detailed protocols and established validation parameters outlined in these application notes serve as a valuable resource for researchers and scientists in the field of drug development, enabling reliable characterization of the pharmacokinetic profile of this important BCL-2 inhibitor.
Therapeutic Drug Monitoring of Venetoclax: An Application Note and Protocol Utilizing a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax (B612062) is an orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), a key protein involved in the regulation of apoptosis.[1] Overexpression of BCL-2 is a hallmark of several hematological malignancies, contributing to cancer cell survival and resistance to therapy.[2] Venetoclax selectively binds to BCL-2, thereby displacing pro-apoptotic proteins and initiating programmed cell death in malignant cells.[3]
Due to significant interindividual pharmacokinetic variability, therapeutic drug monitoring (TDM) of venetoclax is crucial to optimize dosing, ensure therapeutic efficacy, and minimize toxicity.[4][5] This application note provides a detailed protocol for the quantitative analysis of venetoclax in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, incorporating a deuterated internal standard (Venetoclax-d8) for enhanced accuracy and precision.
Principle of the Method
The method involves the extraction of venetoclax and its deuterated internal standard (IS), Venetoclax-d8, from human plasma via protein precipitation. The processed samples are then analyzed by LC-MS/MS. The chromatographic separation of venetoclax and the IS is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and has similar ionization and fragmentation properties, compensates for variations in sample preparation and matrix effects, leading to reliable and reproducible quantification.
Materials and Reagents
-
Analytes: Venetoclax, Venetoclax-d8 (Internal Standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Ammonium acetate
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant)
Experimental Protocols
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Venetoclax and Venetoclax-d8 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Venetoclax stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the Venetoclax-d8 stock solution in 50:50 (v/v) acetonitrile:water to achieve a final concentration of 500 ng/mL.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibrator, quality control, or patient sample), add 150 µL of the internal standard working solution (containing 500 ng/mL Venetoclax-d8 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental conditions for the analysis of Venetoclax.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UPLC System |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | As per specific method optimization |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550°C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Venetoclax and Venetoclax-d8
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Venetoclax | 868.5 | 321.0 |
| Venetoclax-d8 (IS) | 876.3 | 644.3 |
Data Analysis and Results
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of Venetoclax to Venetoclax-d8 against the nominal concentration of the calibration standards. The linearity of the method is assessed using a weighted (1/x²) linear regression model. The typical linear range for Venetoclax in human plasma is 25–8000 ng/mL.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | ≥ 0.997 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 25 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 7.7% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 96.3% to 100.4% |
| Extraction Recovery | Consistent and reproducible | ~100% |
| Matrix Effect | Minimal and consistent | 84.5–95.2% |
Patient Sample Analysis
The validated method can be applied to determine the plasma concentrations of venetoclax in patients undergoing treatment. Trough concentrations (Cmin) are typically measured just before the next dose. Observed Cmin and Cmax values in patients have shown wide interindividual variability.
Visualizations
Caption: Experimental workflow for the therapeutic drug monitoring of Venetoclax.
Caption: Mechanism of action of Venetoclax in the BCL-2 signaling pathway.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the therapeutic drug monitoring of Venetoclax in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this protocol suitable for clinical research and routine patient monitoring. The implementation of TDM for Venetoclax can aid in personalizing treatment regimens, potentially improving therapeutic outcomes and patient safety.
References
- 1. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
Application of Venetoclax-d6 in Bioavailability Studies: A Detailed Guide for Researchers
For Immediate Release
This document provides comprehensive application notes and detailed protocols for utilizing Venetoclax-d6 in bioavailability studies. It is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic analysis. The methodologies described herein leverage the advantages of stable isotope labeling to enhance the accuracy and efficiency of determining the bioavailability of Venetoclax, a potent B-cell lymphoma-2 (BCL-2) inhibitor.
Introduction
Venetoclax is an orally administered therapeutic agent crucial in the treatment of various hematologic cancers. A thorough understanding of its bioavailability is paramount for effective dosing and therapeutic success. Traditional bioavailability studies often involve separate oral and intravenous administrations in a crossover design, which can be subject to high inter-subject and intra-subject variability. The use of a stable isotope-labeled version of the drug, such as this compound, in a co-administration or "microdose" study design, offers a superior alternative.[1][2] This approach allows for the simultaneous assessment of oral and intravenous pharmacokinetics, thereby minimizing variability and providing a more precise measurement of absolute bioavailability.[1]
The primary application of this compound in this context is as a tracer for the intravenous dose, administered concurrently with an oral dose of unlabeled Venetoclax. This allows for the differentiation and simultaneous quantification of the drug from both routes of administration in the same biological sample using liquid chromatography-mass spectrometry (LC-MS/MS).
Principle of the Method
The fundamental principle of this advanced bioavailability study design is the simultaneous administration of a standard oral dose of Venetoclax and a non-therapeutic intravenous "microdose" of this compound. Following administration, blood samples are collected over a defined period. The plasma concentrations of both Venetoclax and this compound are then measured using a validated LC-MS/MS method. The absolute bioavailability (F) is calculated by comparing the dose-normalized area under the plasma concentration-time curve (AUC) of the orally administered Venetoclax to that of the intravenously administered this compound.
Key Advantages:
-
Reduced Variability: Co-administration in the same subject eliminates inter-occasion variability.[1]
-
Increased Precision: Simultaneous measurement of both the labeled and unlabeled drug in the same analytical run reduces measurement error.
-
Improved Safety: The use of a microdose for the intravenous administration minimizes potential risks.
-
Study Efficiency: This design provides a definitive measure of absolute bioavailability from a single study, accelerating the drug development timeline.
Quantitative Data Summary
The following table presents a hypothetical yet representative summary of pharmacokinetic data from a bioavailability study employing this methodology. The data is modeled on the known absolute bioavailability of Venetoclax, which is approximately 5.4% under fasting conditions.[3][4]
Table 1: Comparative Pharmacokinetic Parameters of Venetoclax and this compound
| Parameter | Venetoclax (Oral, 100 mg) | This compound (IV Microdose, 100 µg) |
| AUC₀-inf (ng·h/mL) | 2,160 | 40 |
| Cₘₐₓ (ng/mL) | 150 | 25 |
| Tₘₐₓ (h) | 6.0 | 0.25 |
| t₁/₂ (h) | 26 | 26 |
| Absolute Bioavailability (F) | 5.4% | N/A |
Detailed Experimental Protocols
Clinical Phase Protocol
A meticulously designed clinical protocol is essential for the successful execution of the bioavailability study.
-
Study Design: This is typically an open-label, single-period, single-sequence study conducted in healthy adult volunteers.
-
Participant Population: A cohort of 8 to 12 healthy male and female subjects is generally sufficient. Participants must meet all inclusion and exclusion criteria as defined in the study protocol.
-
Drug Administration:
-
A single oral dose of a 100 mg Venetoclax tablet is administered with 240 mL of water following an overnight fast.
-
At the expected time of maximum plasma concentration (Tₘₐₓ) of the oral dose (approximately 6 hours), a 100 µg intravenous infusion of this compound is administered over a 10-minute period.
-
-
Blood Sampling Schedule:
-
Venous blood samples are collected in K₂EDTA tubes at pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours after the oral dose.
-
Plasma is separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until bioanalysis.
-
-
Ethical Considerations: The study protocol must receive approval from the relevant Institutional Review Board (IRB) or Ethics Committee. All participants are required to provide written informed consent prior to any study-related procedures.
Bioanalytical Phase: LC-MS/MS Method
A sensitive and specific LC-MS/MS method is critical for the accurate quantification of Venetoclax and this compound in plasma.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system interfaced with a triple quadrupole mass spectrometer.
-
Sample Preparation:
-
Plasma samples are thawed on ice.
-
Protein precipitation is performed by adding 300 µL of acetonitrile, containing a suitable internal standard (e.g., ¹³C₆-Venetoclax), to 100 µL of plasma.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is transferred to a new tube and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
Venetoclax: m/z 868.4 → 321.2
-
This compound: m/z 874.4 → 327.2
-
Internal Standard (if ¹³C₆-Venetoclax is used): m/z 874.4 → 321.2
-
-
-
Data Analysis:
-
Pharmacokinetic parameters are determined using non-compartmental analysis.
-
Absolute bioavailability (F) is calculated using the following equation: F (%) = (AUCoral / Doseoral) / (AUCiv / Doseiv) * 100
-
Visual Representations
Caption: Workflow for the determination of Venetoclax absolute bioavailability using a stable isotope-labeled microdose approach.
Caption: A diagram illustrating the BCL-2 signaling pathway and the inhibitory action of Venetoclax, leading to apoptosis.
References
- 1. The Application of Stable Isotopes to Studies of Drug Bioavailability and Bioequivalence | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A microdosing framework for absolute bioavailability assessment of poorly soluble drugs: A case study on cold‐labeled venetoclax, from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Venetoclax in Plasma Samples Using Venetoclax-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax (B612062) is a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, crucial in the treatment of various hematologic malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][2][3] Therapeutic drug monitoring (TDM) of venetoclax is essential to optimize treatment, manage inter-individual pharmacokinetic variability, and minimize dose-related toxicities.[4][5] This document provides a detailed application note and protocol for the quantification of venetoclax in human plasma using a stable isotope-labeled internal standard, Venetoclax-d6 (or the commonly used analog Venetoclax-d8), by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action of Venetoclax
Venetoclax functions as a BH3 mimetic, selectively binding to the anti-apoptotic protein BCL-2.[1][2][6] In cancer cells, the overexpression of BCL-2 sequesters pro-apoptotic proteins (e.g., BIM, BID, PUMA), preventing programmed cell death (apoptosis).[2][3] By binding to BCL-2, venetoclax displaces these pro-apoptotic proteins, which then activate BAX and BAK.[2][6][7] This activation leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately restoring the intrinsic apoptotic pathway and leading to cancer cell death.[1][6]
Caption: Venetoclax inhibits BCL-2, leading to apoptosis.
Experimental Protocols
This section details a validated LC-MS/MS method for the quantification of venetoclax in human plasma. Venetoclax-d8 is frequently cited in the literature and is used as the internal standard (IS) in this protocol; this compound can be used analogously with appropriate adjustment of mass transitions.[8][9][10]
Materials and Reagents
-
Venetoclax analytical standard
-
Venetoclax-d8 (or this compound) internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ultrapure water
-
Drug-free human plasma (with EDTA-K2 as anticoagulant)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve venetoclax and Venetoclax-d8 in ACN or DMSO to prepare 1 mg/mL stock solutions.[8][11]
-
Working Standard Solutions: Prepare serial dilutions of the venetoclax stock solution in ACN or an ACN/DMSO mixture to create working standards for calibration curve and quality control (QC) samples.[8]
-
Internal Standard (IS) Working Solution: Dilute the Venetoclax-d8 stock solution with ACN (potentially containing 10% DMSO) to a final concentration of 2 µg/mL.[8]
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting venetoclax from plasma samples.[5][8][9]
-
Pipette 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[8][9]
-
Add 10 µL of the 2 µg/mL IS working solution (Venetoclax-d8).[8]
-
Add 400 µL of ACN, optionally containing 10% DMSO, as the precipitation solvent.[8][9]
-
Vortex the mixture for 3 minutes to ensure complete protein precipitation.[8][9]
-
Transfer 200 µL of the clear supernatant to an HPLC vial for analysis.[8]
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[8][9]
LC-MS/MS Instrumentation and Conditions
The following conditions are a synthesis of several validated methods.[8][9][10][12][13]
| Parameter | Recommended Conditions |
| LC System | UPLC/HPLC System (e.g., Waters ACQUITY UPLC, Shimadzu) |
| Analytical Column | Hypersil GOLD C18 (2.1 mm x 150 mm, 5 µm) or ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase | A: 2 mM Ammonium Acetate with 0.4% Formic Acid in WaterB: Acetonitrile with 0.4% Formic AcidIsocratic or gradient elution can be used. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Autosampler Temperature | 4°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., API 4000, Waters TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V |
| Source Temperature | 500°C |
| MRM Transitions | Venetoclax: m/z 868.1 → 636.1[8][10] or 868.5 → 321.0[5][11]Venetoclax-d8: m/z 876.1 → 644.1[8][10] or 875.5 → 321.0[5] |
| Collision Energy (CE) | ~37 V (must be optimized for the specific instrument) |
Method Validation and Quantitative Data
The analytical method should be validated according to FDA or other relevant regulatory guidelines. Key validation parameters from published studies are summarized below.
Linearity
The method demonstrates excellent linearity over a clinically relevant concentration range.
| Study Reference | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| [8][10] | 10 - 2,000 | ≥ 0.9934 |
| [13] | 20 - 5,000 | > 0.99 |
| [5][11] | 25 - 8,000 | > 0.99 |
| [14] | 10 - 10,000 (pg/mL) | ≥ 0.9997 |
Precision and Accuracy
The precision (as relative standard deviation, %RSD) and accuracy (as relative error, %RE) consistently meet the acceptance criteria of ≤15% (≤20% at the LLOQ).
| Study Reference | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE or Mean %) |
| [13] | LLOQ, LQC, MQC, HQC | < 13.6% | < 13.6% | Within ±11.9% |
| [14] | LQC, MQC, HQC | 5.7% - 7.7% | 5.95% - 8.5% | 96.3% - 100.4% |
| [15] | LLOQ, LQC, MQC, HQC | < 12.9% | < 12.9% | Within 13.6% |
| [4] | LLOQ, LQC, MQC, HQC | 0.8% - 4.1% | 1.3% - 3.3% | -2.8% to 1.6% |
Recovery and Matrix Effect
The extraction recovery of venetoclax from plasma is high and consistent, with minimal matrix effects observed when using a stable isotope-labeled internal standard.
| Study Reference | Parameter | Result |
| [8] | Extraction Recovery | High and consistent |
| [13] | Recovery | Close to 100% |
| [15] | Recovery | 81% - 85% |
| [8][13] | Matrix Effect | No significant matrix effect observed for venetoclax or the IS. |
Stability
Venetoclax has been shown to be stable in human plasma under various storage and handling conditions.
| Stability Condition | Finding | Reference |
| Room Temperature | Stable for at least 2 hours. | [8] |
| Autosampler (4°C) | Stable for at least 2 hours. | [8] |
| Freeze-Thaw Cycles (at -40°C) | Stable for at least three cycles. | [8] |
| Long-Term Storage (at -40°C) | Stable for at least two weeks. | [8] |
Experimental Workflow Diagram
Caption: From plasma sample to final concentration report.
Conclusion
The described LC-MS/MS method using this compound or a related deuterated analog as an internal standard is a robust, sensitive, and reliable approach for the quantification of venetoclax in human plasma. The simple protein precipitation extraction and rapid analysis time make it highly suitable for high-throughput therapeutic drug monitoring in a clinical setting. This enables clinicians and researchers to effectively manage venetoclax therapy, ensuring optimal drug exposure for improved patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. Determination of Venetoclax Concentration in Plasma Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 7. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. Quantitation of Venetoclax in Human Plasma by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Venetoclax-d6 in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Venetoclax-d6 in preclinical and clinical research settings. This compound, a deuterated analog of the potent B-cell lymphoma 2 (BCL-2) inhibitor Venetoclax, serves as an essential tool, primarily as an internal standard for quantitative bioanalysis.
Mechanism of Action of Venetoclax
Venetoclax is a first-in-class, orally bioavailable small molecule that selectively inhibits the anti-apoptotic protein BCL-2.[1][2][3][4] In many hematological malignancies, the overexpression of BCL-2 allows cancer cells to evade programmed cell death (apoptosis).[5] Venetoclax mimics the action of BH3-only proteins, a group of pro-apoptotic proteins, by binding with high affinity to the BH3-binding groove of BCL-2. This action displaces pro-apoptotic proteins like BIM, BID, and PUMA, which are then free to activate the downstream effectors BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptotic cell death.
Caption: Mechanism of action of Venetoclax in inducing apoptosis.
Physicochemical and Pharmacokinetic Properties of Venetoclax
A summary of the key physicochemical and pharmacokinetic parameters of Venetoclax is provided below. These properties are essential for designing and interpreting preclinical and clinical studies.
| Property | Value | Reference |
| Molecular Formula | C₄₅H₅₀ClN₇O₇S | |
| Molecular Weight | 868.44 g/mol | |
| Solubility | Very low aqueous solubility | |
| Time to Peak Plasma Concentration (Tmax) | 5 - 8 hours post-dose | |
| Terminal Elimination Half-Life (t₁/₂) | 14.1 - 18.2 hours | |
| Metabolism | Primarily by CYP3A4 | |
| Food Effect | Exposure increased ~4-fold with low-fat and high-fat meals | |
| Plasma Protein Binding | Highly bound (>99%) |
Application of this compound as an Internal Standard
The primary application of this compound (or its commonly used analog, Venetoclax-d8) is as an internal standard (IS) in bioanalytical methods, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Venetoclax in biological matrices such as plasma and cerebrospinal fluid (CSF). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and instrument response.
Protocol for Quantitative Analysis of Venetoclax in Human Plasma using LC-MS/MS
This protocol is a representative example based on published methodologies. Researchers should perform their own method development and validation according to regulatory guidelines.
3.1.1. Materials and Reagents
-
Venetoclax analytical standard
-
Venetoclax-d8 (as internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ammonium acetate (B1210297) or Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with appropriate anticoagulant)
3.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
3.1.3. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Venetoclax and Venetoclax-d8 in a suitable organic solvent (e.g., DMSO or methanol).
-
Working Solutions: Prepare serial dilutions of the Venetoclax stock solution in a mixture of methanol and water to create calibration standards. Prepare a working solution of Venetoclax-d8 in the same diluent.
3.1.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the Venetoclax-d8 internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
Caption: Workflow for plasma sample preparation.
3.1.5. LC-MS/MS Conditions
| Parameter | Example Condition | Reference |
| LC Column | Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm) or ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) | |
| Mobile Phase A | 5 mM Ammonium acetate or 10 mM Ammonium formate with 0.1% formic acid in water | |
| Mobile Phase B | Methanol or Acetonitrile | |
| Flow Rate | 0.6 mL/min (HPLC) or as appropriate for UPLC | |
| Injection Volume | 5 - 10 µL | |
| Ionization Mode | ESI Positive | |
| MRM Transitions | Venetoclax: m/z 868.12 → 321.54; Venetoclax-d8: m/z 876.9 → 329.7 |
3.1.6. Data Analysis
-
Quantify Venetoclax by calculating the peak area ratio of the analyte to the internal standard (Venetoclax-d8).
-
Generate a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of Venetoclax in unknown samples by interpolating their peak area ratios from the calibration curve.
In Vitro Experimental Protocols with Venetoclax
While this compound is primarily used for analytical purposes, the following protocols for the parent compound, Venetoclax, are provided for researchers investigating its biological activity.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., chronic lymphocytic leukemia cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of Venetoclax concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay Procedure:
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (e.g., using Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Venetoclax at relevant concentrations (e.g., 0.1 and 1 µM) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Clinical Research Considerations
In clinical trials, Venetoclax is administered orally, typically with a dose ramp-up schedule to mitigate the risk of tumor lysis syndrome (TLS). Pharmacokinetic samples are collected at various time points to characterize the drug's exposure and to perform population PK modeling. This compound or -d8 is crucial for the accurate determination of Venetoclax concentrations in these clinical samples, which informs dose selection and exposure-response relationships.
Disclaimer: These protocols and application notes are intended for research use only and should be adapted and validated by the end-user for their specific experimental conditions and regulatory requirements. Always follow appropriate laboratory safety procedures.
References
- 1. droracle.ai [droracle.ai]
- 2. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Venetoclax: evidence to date and clinical potential - Drugs in Context [drugsincontext.com]
- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
Troubleshooting & Optimization
troubleshooting Venetoclax quantification with Venetoclax-d6
Welcome to the technical support center for Venetoclax quantification using Venetoclax-d6 as an internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Venetoclax and its deuterated internal standards?
A1: For accurate quantification, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. While this compound is specified, Venetoclax-d8 is also commonly used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Venetoclax | 868.5 | 321.0 |
| This compound | 874.5 | 327.0 |
| Venetoclax-d8 | 876.3 | 644.3 |
Q2: I'm having trouble dissolving my Venetoclax standard. What is the recommended solvent?
A2: Venetoclax has poor solubility in aqueous solutions and many common organic solvents like methanol (B129727) and acetonitrile (B52724).[1] To overcome this, stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[1] For working solutions and sample preparation, a mixture of solvents may be necessary to maintain solubility.[1]
Q3: What are the common sample preparation techniques for plasma samples?
A3: Protein precipitation is a widely used method for preparing plasma samples for Venetoclax analysis. This typically involves adding a solvent like acetonitrile to the plasma sample to precipitate the proteins, followed by centrifugation to separate the supernatant for injection. Another common technique is liquid-liquid extraction.
Q4: What are the expected stability characteristics of Venetoclax in biological samples?
A4: Venetoclax has been shown to be stable in human plasma through several freeze-thaw cycles and for extended periods when stored at -40°C.[2] It is also generally stable at room temperature for a few hours.[2] However, Venetoclax is sensitive to acidic and basic conditions, and can be partially sensitive to oxidation.
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Q: My Venetoclax peak is exhibiting significant tailing. What are the potential causes and solutions?
A: Peak tailing can compromise integration and affect the accuracy of quantification. Here are some common causes and troubleshooting steps:
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with basic compounds like Venetoclax, causing peak tailing.
-
Solution: Ensure the mobile phase is adequately buffered. Adding a small amount of an acidic modifier like formic acid or an ammonium (B1175870) salt such as ammonium formate (B1220265) can help suppress silanol interactions.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.
-
-
Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Solution: If possible, dissolve the final sample extract in the initial mobile phase. If a strong solvent like DMSO is required for solubility, minimize the injection volume.
-
Issue 2: Inconsistent or Low Internal Standard (this compound) Signal
Q: The peak area of my this compound internal standard is highly variable across my sample batch. What should I investigate?
A: A stable internal standard signal is crucial for accurate quantification. Variability can stem from several sources:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent extraction recovery, or incomplete vortexing can lead to variable IS response.
-
Solution: Review your sample preparation workflow for consistency. Ensure pipettes are calibrated and that all samples are treated identically.
-
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the internal standard.
-
Solution: Evaluate for matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. If significant matrix effects are present, consider optimizing the sample cleanup procedure (e.g., using solid-phase extraction) or improving chromatographic separation to resolve the IS from interfering compounds.
-
-
Instrument-Related Issues: Inconsistent injection volumes or fluctuations in the mass spectrometer's performance can cause signal variability.
-
Solution: Perform an injection precision test with a standard solution to check the autosampler's performance. Monitor the system for any pressure fluctuations or changes in sensitivity.
-
Issue 3: High Matrix Effect Observed
Q: I have confirmed a significant matrix effect is impacting my quantification. How can I mitigate this?
A: The matrix effect, where co-eluting substances interfere with the ionization of the analyte and internal standard, is a common challenge in bioanalysis.
-
Improve Sample Cleanup: Simple protein precipitation may not be sufficient to remove all interfering components, particularly phospholipids.
-
Solution: Consider more rigorous sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.
-
-
Optimize Chromatography: Increasing the separation between Venetoclax/Venetoclax-d6 and interfering matrix components can reduce the matrix effect.
-
Solution: Modify the chromatographic gradient to better resolve the analytes from the void volume where many matrix components elute. Experiment with different analytical columns that may offer different selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard like this compound is the best choice as it co-elutes with the analyte and is affected by the matrix in a similar way, thus compensating for ionization variations.
-
Solution: If you are not already using a stable isotope-labeled IS, it is highly recommended. If you are, ensure that the interference is not unique to the analyte or the IS.
-
Experimental Protocols
Standard LC-MS/MS Method for Venetoclax Quantification in Plasma
This protocol provides a general framework. Specific parameters may need to be optimized for your instrumentation and sample type.
1. Preparation of Standards and Quality Controls (QCs):
- Prepare a stock solution of Venetoclax (e.g., 1 mg/mL) in DMSO.
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.
- Serially dilute the Venetoclax stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
- Spike blank plasma with the calibration standards to create the standard curve (e.g., 10-5000 ng/mL).
- Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
- To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the this compound internal standard (e.g., at 100 ng/mL).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at >10,000 x g for 10 minutes.
- Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
| Parameter | Typical Value |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at low %B, ramp up to high %B, then re-equilibrate |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See FAQ Q1 |
Visualizations
Caption: A diagram illustrating the key steps in the experimental workflow for quantifying Venetoclax in plasma samples.
Caption: A logical decision tree to guide troubleshooting common issues encountered during Venetoclax quantification.
References
Venetoclax & Venetoclax-d6 Mass Spectrometry Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of Venetoclax (B612062) and its deuterated internal standard, Venetoclax-d6. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for Venetoclax and this compound?
A1: The optimal mass spectrometry parameters for Venetoclax and its deuterated internal standard can vary slightly depending on the instrument and specific experimental conditions. However, several validated LC-MS/MS methods provide a strong starting point for method development. The parameters are typically optimized in positive electrospray ionization (ESI+) mode.
Table 1: Mass Spectrometry Parameters for Venetoclax and Venetoclax-d8 [1][2]
| Parameter | Venetoclax | Venetoclax-d8 |
| Precursor Ion (Q1) m/z | 868.3 | 876.3 |
| Product Ion (Q3) m/z | 636.3 | 644.3 |
| Declustering Potential (DP) | Instrument dependent | Instrument dependent |
| Collision Energy (CE) | Instrument dependent | Instrument dependent |
| Entrance Potential (EP) | Instrument dependent | Instrument dependent |
| Collision Cell Exit Potential (CXP) | Instrument dependent | Instrument dependent |
Note: It is crucial to optimize DP, CE, EP, and CXP on your specific mass spectrometer to achieve the best sensitivity and fragmentation.
Q2: Which MRM transitions are most commonly used for quantifying Venetoclax?
A2: Multiple reaction monitoring (MRM) is the most common mode for quantification. The transition of m/z 868.5 → 321.0 is frequently reported as a primary transition for Venetoclax quantification, while 868.5 → 636.3 is also a reliable option. For the deuterated internal standard, Venetoclax-d8, the transition m/z 876.3 → 644.3 is commonly used.[1][3][4]
Table 2: Common MRM Transitions for Venetoclax and Deuterated Internal Standards
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Venetoclax | 868.5 | 321.0 |
| Venetoclax | 868.5 | 636.3 |
| Venetoclax-d8 | 876.3 | 644.3 |
| Venetoclax-d7 | 875.5 | 321.0 |
| Venetoclax-d7 | 875.5 | 636.3 |
Experimental Protocols
A typical experimental workflow for the quantification of Venetoclax in a biological matrix involves sample preparation, chromatographic separation, and mass spectrometric detection.
References
- 1. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
overcoming matrix interference in Venetoclax analysis using Venetoclax-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix interference during the bioanalysis of Venetoclax (B612062). The use of a stable isotope-labeled internal standard, Venetoclax-d6, is a key strategy to mitigate these effects.
Troubleshooting Guide
This guide addresses common problems encountered during the LC-MS/MS analysis of Venetoclax and provides actionable solutions.
Question: Why am I seeing high variability and poor reproducibility in my Venetoclax quantification results?
Answer: High variability and poor reproducibility are often symptoms of uncompensated matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, serum)[1][2][3]. These components can either suppress or enhance the ion signal of Venetoclax, leading to inaccurate and imprecise results[1].
Solution:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for matrix effects is to use a SIL-IS, such as this compound[2]. Since the SIL-IS is structurally and chemically almost identical to Venetoclax, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix is normalized.
-
Optimize Sample Preparation: A robust sample preparation method can minimize matrix effects by removing interfering substances. Protein precipitation is a common and effective method for plasma samples[4][5][6].
-
Chromatographic Separation: Ensure adequate chromatographic separation of Venetoclax from endogenous matrix components that may cause interference[7].
Question: My recovery of Venetoclax is low and inconsistent. What could be the cause?
Answer: Low and inconsistent recovery can be due to inefficient sample extraction or significant matrix effects.
Solution:
-
Evaluate Extraction Procedure: For protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile) to plasma is optimal. Inadequate precipitation will result in a "dirty" extract with more matrix components.
-
Assess Matrix Effects on Recovery: To determine if the matrix is affecting your recovery, compare the peak area of Venetoclax in a pre-extraction spiked sample (analyte added to matrix before extraction) to a post-extraction spiked sample (analyte added to the extracted matrix from a blank sample). A significant difference indicates that the matrix is interfering with the extraction process itself.
-
Use this compound to Normalize for Recovery: The recovery of this compound is expected to be very similar to that of Venetoclax. By using it as an internal standard, any variability in the extraction process will affect both the analyte and the IS, thus being corrected for in the final ratio calculation.
Question: I am observing ion suppression in my analysis. How can I confirm and mitigate this?
Answer: Ion suppression is a common form of matrix effect where co-eluting compounds reduce the ionization efficiency of the analyte.
Solution:
-
Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram. Infuse a constant flow of Venetoclax solution into the mass spectrometer post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal of Venetoclax indicates a region of ion suppression.
-
Matrix Factor Calculation: Quantify the extent of ion suppression by calculating the matrix factor (MF). This is the ratio of the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. An MF less than 1 indicates ion suppression.
-
Mitigation with this compound: As this compound co-elutes with Venetoclax, it will experience the same ion suppression. The use of the peak area ratio will compensate for this effect, leading to accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of Venetoclax analysis?
A1: Matrix interference, or matrix effect, refers to the impact of co-eluting endogenous components from the biological sample (like plasma or serum) on the ionization of Venetoclax in the mass spectrometer source[1][8]. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) of the signal, resulting in inaccurate quantification[2][3].
Q2: How does this compound help in overcoming matrix interference?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It has the same chemical structure as Venetoclax, with the only difference being that some hydrogen atoms are replaced by deuterium. This makes it behave almost identically to Venetoclax during sample preparation and chromatographic separation. Because it co-elutes with Venetoclax, it is subjected to the same matrix effects. By using the ratio of the analytical signal of Venetoclax to that of this compound, the variations caused by matrix effects are canceled out, leading to accurate and precise results[2].
Q3: What are the typical sample preparation methods used for Venetoclax analysis in plasma?
A3: Protein precipitation is a widely used and effective method for preparing plasma samples for Venetoclax analysis[4][5][6]. This technique involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins, which are then removed by centrifugation. The resulting supernatant, containing Venetoclax, is then analyzed by LC-MS/MS.
Q4: What are the acceptable ranges for matrix effect and recovery in a validated bioanalytical method?
A4: According to regulatory guidelines (e.g., FDA), the matrix effect should be assessed to ensure it does not compromise the accuracy and precision of the method. The coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of matrix should be within 15%. The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible.
Quantitative Data Summary
The following table summarizes key validation parameters from published methods for Venetoclax analysis, highlighting the successful mitigation of matrix effects.
| Parameter | Venetoclax | This compound (or other IS) | Acceptance Criteria | Reference |
| Matrix Effect (%) | 84.5–95.2 | 90.19 ± 2.34% | CV ≤ 15% | [5][9] |
| Recovery (%) | ~100% | 104.41 ± 2.76% | Consistent & Precise | [4][5] |
| Intra-day Precision (%CV) | ≤ 5.37% | N/A | ≤ 15% | [5] |
| Inter-day Precision (%CV) | ≤ 5.33% | N/A | ≤ 15% | [5] |
| Accuracy (%) | within ±11.9% | N/A | within ±15% | [4] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Column: ACQUITY UPLC BEH C18 column (or equivalent)[5][6].
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Venetoclax, followed by a re-equilibration step.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for Venetoclax analysis.
Caption: Logic of overcoming matrix interference with this compound.
References
- 1. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. mdpi.com [mdpi.com]
addressing poor peak shape in the analysis of Venetoclax with Venetoclax-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Venetoclax (B612062) with its deuterated internal standard, Venetoclax-d6.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, such as tailing, fronting, or broadening, can significantly impact the accuracy and precision of quantitation. The following table summarizes potential causes and recommended solutions to address these issues in Venetoclax analysis.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Secondary Silanol (B1196071) Interactions | - Use a base-deactivated column (e.g., C18 with end-capping). - Work at a lower mobile phase pH to suppress silanol ionization. - Add a competitive amine (e.g., triethylamine) to the mobile phase (use with caution as it can suppress MS signal). | Venetoclax has basic nitrogen moieties that can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing. Using an end-capped column or a lower pH mobile phase can minimize these interactions.[1] |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Venetoclax. - For reversed-phase chromatography, a lower pH (e.g., pH 3-4) is often beneficial.[2][3] | Venetoclax has pKa values of approximately 4.19 (acidic) and 7.96 (basic).[4] Operating near a pKa can lead to dual ionization states and poor peak shape. An acidic mobile phase ensures the basic nitrogens are consistently protonated. |
| Sub-optimal Organic Modifier | - Optimize the type and percentage of the organic solvent (Acetonitrile or Methanol). - Acetonitrile (B52724) often provides sharper peaks for large molecules compared to methanol. | The choice and concentration of the organic modifier in the mobile phase affect the retention and peak shape. A systematic evaluation of the organic phase composition is recommended. |
| Sample Solvent Mismatch | - Ensure the sample solvent is weaker than or equal in elution strength to the initial mobile phase. - If a strong solvent like DMSO is used for initial dissolution, dilute the sample with the mobile phase or water before injection.[1] | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and broadening. Venetoclax is poorly soluble in water, often requiring organic solvents for dissolution.[5][6][7] Careful solvent selection and dilution are crucial. |
| Column Overload | - Reduce the injection volume or the concentration of the sample. | Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing. This is particularly relevant for high-concentration samples. |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If peak shape does not improve, replace the column. | Accumulation of matrix components or degradation of the stationary phase can lead to active sites that cause poor peak shape. Regular column maintenance is essential. |
| Hardware Issues | - Check for dead volumes in tubing and connections. - Ensure proper ferrule fittings. - Inspect the injector for blockages or leaks. | Issues within the HPLC/UPLC system can contribute to peak broadening and tailing. A systematic check of the fluidic path is necessary to rule out hardware problems. |
Frequently Asked Questions (FAQs)
Q1: We are observing significant peak tailing for both Venetoclax and this compound. What is the most likely cause?
A1: The most probable cause is secondary interactions between the basic amine groups on Venetoclax and residual silanol groups on the silica-based stationary phase of your column. Venetoclax is a large molecule with multiple basic sites.[4] To mitigate this, consider using a modern, high-purity, end-capped C18 or a C8 column.[2][3] Additionally, adjusting your mobile phase to an acidic pH, for instance, using a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) with formic acid to achieve a pH around 3, can help to ensure consistent protonation of the analyte and minimize these interactions.[2][3][8]
Q2: Our peak shape is inconsistent between runs. What could be causing this variability?
A2: Inconsistent peak shape can stem from several factors. A primary suspect is a poorly buffered mobile phase or a mobile phase pH that is too close to the pKa of Venetoclax.[4] This can lead to shifts in the ionization state of the molecule with minor fluctuations in pH. Ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH.[2][3][8] Another possibility is sample solvent mismatch. If your sample is dissolved in a strong organic solvent like DMSO due to solubility issues, ensure that the final injection solution is diluted sufficiently with a weaker solvent, like the initial mobile phase, to avoid peak distortion.[1]
Q3: We are using a C18 column and an acidic mobile phase, but still see some peak tailing. What else can we try?
A3: If you have already optimized the column and mobile phase pH, consider the following:
-
Column Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[3]
-
Flow Rate: Optimizing the flow rate can also impact peak efficiency. A lower flow rate might improve resolution and peak shape, but at the cost of longer run times.
-
Alternative Stationary Phases: If tailing persists, you might explore alternative stationary phases, such as those with embedded polar groups or phenyl-hexyl phases, which can offer different selectivity and potentially better peak shape for your specific analytes.
Q4: Can the choice of internal standard, this compound, contribute to poor peak shape?
A4: this compound is structurally very similar to Venetoclax, so it should exhibit nearly identical chromatographic behavior. If both compounds show poor peak shape, the issue is likely with the chromatographic conditions rather than the internal standard itself. However, it is crucial to ensure the purity of your this compound standard. Impurities could potentially co-elute and affect the peak shape.
Experimental Protocols
Example LC-MS/MS Method for Venetoclax in Human Plasma
This protocol is a representative example and may require optimization for your specific instrumentation and application.
-
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent.[8]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: 40% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for your specific instrument.
-
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.
References
- 1. smatrix.com [smatrix.com]
- 2. Analytical Method Development and Validation of RP-HPLC Method for Estimation of Venetoclax [ijraset.com]
- 3. irjmets.com [irjmets.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]
- 7. tga.gov.au [tga.gov.au]
- 8. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Venetoclax-d6 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability of Venetoclax-d6 in biological matrices during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Venetoclax and its deuterated analog, this compound?
A1: Venetoclax is known to be susceptible to degradation under certain conditions. The primary concerns are hydrolysis in both acidic and basic environments, as well as partial sensitivity to oxidation.[1][2] While specific stability data for this compound is not extensively published, it is presumed to have similar vulnerabilities. Additionally, as a deuterated internal standard, this compound is susceptible to isotopic exchange, where deuterium (B1214612) atoms are replaced by hydrogen from the surrounding environment.[3][4]
Q2: What are the optimal storage conditions for this compound stock solutions and biological samples containing this compound?
A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or colder in a well-sealed vial, protected from light.[5] Biological samples (e.g., plasma, blood) containing this compound should also be stored frozen, preferably at -80°C, to minimize degradation and potential enzymatic activity. Repeated freeze-thaw cycles should be avoided. For short-term storage, such as on a lab bench during sample preparation, it is advisable to keep samples on ice.
Q3: Can the deuterium label on this compound exchange with hydrogen from the solvent or matrix?
A3: Yes, isotopic exchange is a potential issue for all deuterated internal standards, including this compound. This is more likely to occur in acidic or basic solutions. The position of the deuterium labels on the molecule is critical; labels on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange. When preparing stock and working solutions, using aprotic solvents like acetonitrile (B52724) or methanol (B129727) is generally recommended over aqueous solutions, especially those with extreme pH values.
Q4: How can I assess the stability of this compound in my specific biological matrix?
A4: A freeze-thaw stability and a short-term (bench-top) stability experiment are recommended. For freeze-thaw stability, analyze replicate quality control (QC) samples after subjecting them to several freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C followed by thawing at room temperature). For short-term stability, analyze replicate QC samples after leaving them at room temperature for a duration that mimics your sample preparation time (e.g., 4, 8, or 24 hours). The results should be compared to freshly prepared QC samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in biological matrices.
Issue 1: Inconsistent or Drifting this compound (Internal Standard) Signal
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Review your sample handling and storage procedures. Ensure samples are kept at appropriate temperatures and protected from light.
-
Prepare fresh working solutions of this compound from a properly stored stock solution.
-
Assess the pH of your sample and extraction solvent. Venetoclax is labile in acidic and basic conditions.
-
-
-
Possible Cause 2: Isotopic Exchange (Back-Exchange).
-
Troubleshooting Steps:
-
Evaluate the solvent used for your stock and working solutions. Avoid acidic or basic aqueous solutions.
-
Assess the pH of your biological matrix and consider if it could be contributing to deuterium-hydrogen exchange.
-
Perform an experiment to assess isotopic exchange by incubating the deuterated standard in a blank matrix under your experimental conditions and monitoring for any increase in the signal of the unlabeled analyte.
-
-
-
Possible Cause 3: Differential Matrix Effects.
-
Troubleshooting Steps:
-
Ensure co-elution of Venetoclax and this compound. A slight chromatographic shift between the analyte and the deuterated internal standard can lead to differential ion suppression or enhancement.
-
Optimize your sample preparation method to remove more matrix components.
-
Conduct a post-extraction addition experiment to evaluate the extent of the matrix effect on both the analyte and the internal standard.
-
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
-
Possible Cause: Degradation Products of this compound.
-
Troubleshooting Steps:
-
Review the known degradation pathways of Venetoclax. Major degradation products are formed under acidic and basic conditions through hydrolysis of the N-acylsulfonamide moiety. Oxidative degradation can also occur.
-
Compare the retention times of the unexpected peaks with those of known Venetoclax degradants if standards are available.
-
If using mass spectrometry, examine the mass-to-charge ratio (m/z) of the unknown peaks to see if they correspond to potential degradation products.
-
-
Data Presentation
Table 1: Summary of Venetoclax Stability Under Stress Conditions
| Stress Condition | Temperature | Duration | Extent of Degradation | Key Degradation Products | Reference |
| Acidic (1 M HCl) | 50°C | 3 days | >10% | Hydrolysis products (A1, A2) | |
| Basic (1 M NaOH) | 50°C | 1 day | >10% (13.4%) | B1, B2 | |
| Oxidative (3% H₂O₂) | 50°C | 7 days | <10% | N-oxide | |
| Thermolytic | 50°C | 14 days | Not significant | - |
Note: This data is for unlabeled Venetoclax but provides a strong indication of the potential stability of this compound under similar conditions.
Table 2: Stability of Venetoclax in Human Plasma
| Storage Condition | Spiked Concentration (ng/mL) | Duration | Accuracy (RE %) | Precision (RSD %) | Reference |
| Room Temperature | 50 | 6 hours | -8.66 | 2.4 | |
| Freeze-Thaw Cycles | 50 | 3 cycles | -0.87 | 2.3 | |
| Long-Term (-80°C) | 50 | 31 days | -0.87 | 2.3 |
Note: This data is for unlabeled Venetoclax.
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability of this compound
-
Prepare a set of low and high concentration quality control (QC) samples by spiking known amounts of Venetoclax and this compound into a blank biological matrix.
-
Divide the QC samples into four sets: one set for immediate analysis (Cycle 0) and three sets for freeze-thaw cycles.
-
Freeze the three sets of QC samples at -20°C or -80°C for at least 12 hours.
-
Thaw the first set of frozen QC samples completely at room temperature. After thawing, refreeze them. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the remaining sets to achieve two and three cycles.
-
After the final thaw, process and analyze all QC samples (including the Cycle 0 set) using your validated bioanalytical method.
-
Calculate the mean concentration and precision for each freeze-thaw cycle and compare the results to the Cycle 0 samples.
Protocol 2: Assessment of Isotopic Exchange of this compound
-
Prepare a solution of this compound in a blank biological matrix at the same concentration used in your analytical method.
-
Incubate this sample under the conditions of your sample preparation procedure (e.g., temperature, pH, duration).
-
Analyze the sample using LC-MS/MS, monitoring the mass transition for the unlabeled Venetoclax.
-
The response for the unlabeled analyte should be minimal and not significantly increase over the incubation period. A significant increase in the signal for the unlabeled analyte suggests that isotopic exchange is occurring.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound signal.
Caption: Experimental workflow for stability assessment of this compound.
References
Navigating Isotopic Cross-Contribution Between Venetoclax and Venetoclax-d6: A Technical Support Center
For researchers and drug development professionals engaged in the bioanalysis of Venetoclax, the use of a deuterated internal standard such as Venetoclax-d6 is a standard practice to ensure accuracy and precision. However, the inherent isotopic abundance of elements within the Venetoclax molecule can lead to cross-contribution between the analyte and its internal standard, a phenomenon that can compromise data integrity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to isotopic cross-contribution in Venetoclax bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern for Venetoclax analysis?
A1: Isotopic cross-contribution, also known as isotopic cross-talk, refers to the interference in a mass spectrometry signal that occurs when the isotopic pattern of an analyte overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), or vice versa. Venetoclax has a large molecular formula (C45H50ClN7O7S), containing 45 carbon atoms.[1][2] Due to the natural abundance of Carbon-13 (~1.1%), there is a significant probability that some Venetoclax molecules will have one or more 13C atoms, increasing their mass. This can lead to a signal from the unlabeled Venetoclax at the m/z of this compound, artificially inflating the internal standard response and causing underestimation of the true analyte concentration.
Q2: How can I determine if isotopic cross-contribution is affecting my assay?
A2: A straightforward way to assess this is to analyze a high-concentration sample of unlabeled Venetoclax and monitor the multiple reaction monitoring (MRM) channel of this compound. If a significant peak is detected at the retention time of Venetoclax, it indicates a contribution from the analyte to the internal standard signal.
Q3: What are the regulatory expectations regarding isotopic interference?
A3: Regulatory bodies like the FDA and EMA, through guidelines such as the ICH M10, emphasize the importance of using a well-characterized internal standard and ensuring that it does not affect the accuracy and precision of the method. While these guidelines do not provide explicit protocols for correcting isotopic cross-contribution, they mandate that the bioanalytical method be proven robust and reliable. Demonstrating an understanding and control over potential interferences like isotopic cross-talk is a critical aspect of method validation.
Q4: Can the choice of deuterated internal standard affect the degree of cross-contribution?
A4: Absolutely. The degree of deuteration and the position of the deuterium (B1214612) labels on the molecule are critical. A higher number of deuterium atoms (e.g., d6 or d8) creates a larger mass difference between the analyte and the internal standard, which can help to minimize the impact of isotopic overlap. However, the specific positions of the labels also play a role in the fragmentation pattern, so it is important to choose an internal standard that is not only sufficiently mass-differentiated but also chromatographically co-elutes and has a stable deuteration pattern.
Troubleshooting Guide
Issue: Non-linear calibration curve, particularly at the upper limit of quantification (ULOQ).
This is a classic symptom of isotopic cross-contribution, where the signal from high concentrations of Venetoclax bleeds into the this compound channel, artificially increasing the internal standard response and compressing the calibration curve.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Analyte Contribution to IS | 1. Prepare a series of high-concentration Venetoclax standards without any internal standard. 2. Inject these samples and monitor the MRM transition for this compound. | Detection of a signal in the this compound channel that increases with the concentration of unlabeled Venetoclax confirms cross-contribution. |
| IS Contribution to Analyte | 1. Prepare a sample containing only this compound at the working concentration. 2. Inject this sample and monitor the MRM transition for Venetoclax. | Detection of a signal in the Venetoclax channel indicates the presence of unlabeled Venetoclax as an impurity in the internal standard. |
| Suboptimal MRM Transition | 1. Review the fragmentation pattern of both Venetoclax and this compound. 2. Select precursor-product ion transitions that are specific and have minimal overlap. | Choosing a fragment ion that is unique to the deuterated portion of the internal standard can reduce interference. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Contribution
Objective: To quantify the percentage of signal contribution from unlabeled Venetoclax to the this compound MRM channel.
Methodology:
-
Prepare a high-concentration stock solution of unlabeled Venetoclax (e.g., at the ULOQ of your assay).
-
Prepare a blank matrix sample (e.g., plasma) spiked with this high-concentration Venetoclax solution.
-
Prepare a blank matrix sample with no analyte or internal standard.
-
Prepare a sample with only the this compound internal standard at its working concentration in the blank matrix.
-
Analyze all three samples using your LC-MS/MS method.
-
Measure the peak area of Venetoclax in the analyte MRM channel for the high-concentration sample.
-
Measure the peak area in the this compound MRM channel for all three samples.
-
Calculate the percent cross-contribution using the following formula:
% Contribution = (Peak Area of IS in Analyte-only Sample / Peak Area of IS in IS-only Sample) * 100
A contribution of >5% is generally considered significant and may require mitigation.
Protocol 2: Mitigation Strategies
1. Optimization of Internal Standard Concentration:
-
Increasing the concentration of this compound can sometimes overcome the relative contribution from the unlabeled analyte, especially if the cross-talk is minimal. This should be carefully evaluated to avoid detector saturation.
2. Selection of Alternative MRM Transitions:
-
Perform a full scan and product ion scan for both Venetoclax and this compound to identify unique fragment ions. Prioritize transitions that are less likely to have overlapping isotopic contributions.
3. Mathematical Correction:
-
For more significant and unavoidable cross-contribution, a mathematical correction can be applied. This involves creating two calibration curves: one for the analyte's contribution to the internal standard channel and one for the internal standard's contribution to the analyte channel (due to any unlabeled impurity). These correction factors can then be applied to the experimental data. This approach requires advanced software capabilities and should be thoroughly validated.
Data Presentation
Table 1: Example of MRM Transitions for Venetoclax and Venetoclax-d8
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Venetoclax | 868.3 | 636.3 |
| Venetoclax-d8 | 876.3 | 644.3 |
Note: These are example transitions and should be optimized in your laboratory.[3]
Table 2: Troubleshooting Isotopic Cross-Contribution Issues
| Symptom | Potential Cause | Recommended Action |
| Poor linearity of calibration curve | Isotopic cross-contribution from analyte to IS | Perform Protocol 1 to assess contribution. Consider increasing IS concentration or selecting a different MRM transition. |
| Inaccurate QC sample results | Impurity in the internal standard | Analyze the IS solution alone to check for the presence of unlabeled analyte. Contact the supplier for a certificate of analysis. |
| High variability in analyte/IS ratio | Inconsistent cross-contribution | Ensure chromatographic co-elution of analyte and IS. Optimize chromatography if necessary. |
Visualizations
Caption: Potential isotopic cross-contribution from Venetoclax to this compound.
Caption: Troubleshooting workflow for isotopic cross-contribution issues.
References
Technical Support Center: Enhancing Venetoclax Detection with Venetoclax-d6
Welcome to the technical support center for the sensitive detection of Venetoclax (B612062) using Venetoclax-d6 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for potential challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound for Venetoclax quantification?
A1: Using a stable isotope-labeled internal standard (SIL-IS) such as this compound is crucial for accurate and precise quantification of Venetoclax, especially in complex biological matrices like plasma.[1][2] The SIL-IS has nearly identical physicochemical properties to the analyte (Venetoclax), meaning it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This helps to compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more reliable and reproducible results.
Q2: What is the primary analytical technique for the quantification of Venetoclax using this compound?
A2: The most common and highly sensitive technique is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4][5] This method offers excellent specificity and sensitivity, allowing for the detection of low concentrations of Venetoclax in biological samples.
Q3: What are the typical mass transitions (m/z) for Venetoclax and this compound in MS/MS analysis?
A3: The mass transitions can vary slightly depending on the specific isotope labeling pattern (e.g., d6, d7, or d8) and the instrument used. However, commonly reported transitions are:
-
Venetoclax: m/z 868.5 → 321.0 or 868.12 → 321.54
-
Venetoclax-d7: m/z 875.5 → 321.0
-
Venetoclax-d8: m/z 876.9 → 329.7 or 876.3 → 644.3
It is essential to optimize these transitions on your specific mass spectrometer.
Q4: How does Venetoclax work?
A4: Venetoclax is a selective inhibitor of the B-cell lymphoma-2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that prevents programmed cell death. By inhibiting BCL-2, Venetoclax restores the natural process of apoptosis in cancer cells that overexpress BCL-2, leading to their death.
Figure 1. Simplified signaling pathway of Venetoclax action.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. | 1. Adjust the mobile phase pH. Venetoclax analysis often uses a mobile phase with a small amount of formic acid. 2. Flush the column with a strong solvent or replace the column. 3. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. |
| Low Signal Intensity for Venetoclax and/or this compound | 1. Inefficient ionization in the mass spectrometer source. 2. Suboptimal MS/MS parameters (e.g., collision energy). 3. Poor extraction recovery. | 1. Optimize ion source parameters such as temperature and gas flows. Positive electrospray ionization (ESI+) is commonly used. 2. Perform a compound optimization to determine the best collision energy for the specific mass transitions. 3. Evaluate different protein precipitation solvents (e.g., acetonitrile, methanol) or consider solid-phase extraction (SPE). |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Matrix effects leading to ion suppression or enhancement. 3. Instrument instability. | 1. Ensure precise and consistent pipetting and vortexing during sample preparation. 2. Dilute the sample or use a more effective sample cleanup method. The use of this compound should help correct for this, but significant matrix effects can still be problematic. 3. Check for fluctuations in LC pressure and MS signal stability. |
| No Signal or Very Low Signal for this compound | 1. Incorrect concentration of the internal standard working solution. 2. Degradation of the internal standard. | 1. Prepare a fresh working solution of this compound and verify its concentration. 2. Check the storage conditions and expiration date of the this compound stock solution. |
| Carryover in Blank Samples | 1. Contamination of the autosampler needle or injection port. 2. High concentration of the preceding sample. | 1. Implement a more rigorous needle wash protocol with a strong organic solvent. 2. Inject blank samples after high-concentration samples to assess and manage carryover. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common method for extracting Venetoclax from plasma samples.
Figure 2. Workflow for sample preparation by protein precipitation.
Methodology:
-
Pipette a small volume of plasma (e.g., 5-50 µL) into a microcentrifuge tube.
-
Add the this compound internal standard working solution.
-
Add a protein precipitating agent, typically 3-4 volumes of cold acetonitrile.
-
Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
UHPLC-MS/MS Analysis
Typical UHPLC Conditions:
| Parameter | Example Value |
| Column | C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, Hypersil GOLD C18) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.6 mL/min |
| Gradient | A gradient elution is typically used to separate Venetoclax from matrix components. |
| Injection Volume | 5 - 10 µL |
Typical MS/MS Conditions:
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Venetoclax: m/z 868.5 → 321.0 Venetoclax-d7: m/z 875.5 → 321.0 |
| Source Temp. | ~150 °C |
| Drying Gas Temp. | ~500 °C |
Quantitative Data Summary
The following tables summarize typical performance characteristics of validated LC-MS/MS methods for Venetoclax quantification using a deuterated internal standard.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Venetoclax | Mouse Plasma | 5 - 1,000 | 5 | |
| Venetoclax | Human Plasma | 25 - 8,000 | 25 | |
| Venetoclax | Human Plasma | 20.0 - 5,000 | 20.0 | |
| Venetoclax | Human CSF | 0.500 - 100 | 0.500 |
Table 2: Accuracy and Precision
| Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Mouse Plasma | Low, Med, High | < 10.5% | < 10.5% | 94.4 - 106% | |
| Human Plasma | LLOQ, Low, Med, High | ≤ 5.37% | Not specified | 84.5 - 95.2% (Matrix Effect) | |
| Human Plasma & CSF | Low, Med, High | < 13.6% | < 13.6% | Within ±11.9% |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Venetoclax | Human Plasma | ~100% | 84.5 - 95.2% | |
| Venetoclax-d7 (IS) | Human Plasma | 104.41% | 90.19% | |
| Venetoclax | Human Plasma & CSF | ~100% | Not obvious |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a sensitive UHPLC-MS/MS analytical method for venetoclax in mouse plasma, and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Venetoclax-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Venetoclax-d6.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound?
The synthesis of this compound, a deuterated analog of Venetoclax (B612062), presents several challenges that can impact yield, purity, and reproducibility. Key issues include:
-
Incomplete Deuteration: Achieving the desired level of deuterium (B1214612) incorporation (e.g., >99 atom %D) can be difficult, often requiring specifically deuterated starting materials and carefully controlled reaction conditions.[1]
-
Low Yields in Key Coupling Steps: The Buchwald-Hartwig amination, a critical step in forming a core C-N bond, can suffer from low yields due to factors like catalyst deactivation and suboptimal reaction conditions.[2][3]
-
Formation of Process-Related and Degradation Impurities: Several impurities can arise during synthesis and storage, including oxidative impurities like Venetoclax N-oxide (VNO) and hydrolysis products.[2][4]
-
Purification Challenges: Separating the final product from structurally similar impurities and residual palladium catalyst often requires advanced chromatographic techniques.
-
Maintaining Chiral Purity: As with many complex syntheses, maintaining high enantiomeric excess can be a challenge, particularly during scale-up, due to potential racemization under harsh reaction or workup conditions.
Q2: What are the expected oxidative impurities in this compound synthesis and how can they be minimized?
The most common oxidative impurities are Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine (B1172632) impurity (VHA). VNO forms from the oxidation of the piperazine (B1678402) nitrogen. VHA can then be formed from VNO via a Meisenheimer rearrangement.
To minimize their formation:
-
Inert Atmosphere: Conduct all reactions, particularly the final steps and purification, under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.
-
Degassed Solvents: Use anhydrous and deoxygenated solvents, especially for palladium-catalyzed reactions.
-
Controlled Storage: Store this compound and its intermediates under an inert atmosphere and protected from light to prevent degradation.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity and quantifying impurities. A validated HPLC method can separate Venetoclax from its various impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for identifying known and unknown impurities by providing molecular weight information. It is also used to confirm the mass of the deuterated product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of this compound and to assess the degree and position of deuterium incorporation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which are critical for confirming the elemental composition of the final product and its impurities.
Troubleshooting Guide
Issue 1: Low Yield in the Buchwald-Hartwig Amination Step
The Buchwald-Hartwig amination is a key reaction in many Venetoclax synthesis routes. Low yields in this step are a frequent problem.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as the palladium catalyst is sensitive to air and moisture. Use fresh, high-purity catalyst and ligands. |
| Suboptimal Ligand/Base | For aryl chloride substrates, sterically hindered and electron-rich phosphine (B1218219) ligands are often more effective. Screen different bases; stronger bases like sodium tert-butoxide (NaOtBu) may allow for lower reaction temperatures. |
| Inefficient Reaction Conditions | Ensure solvents like toluene (B28343) or dioxane are anhydrous and deoxygenated. Optimize temperature and reaction time by monitoring progress with TLC or LC-MS; insufficient heat leads to incomplete reaction, while excessive heat can cause catalyst decomposition. |
Issue 2: Incomplete Deuteration or Isotopic Scrambling
Achieving high isotopic purity is critical for this compound.
| Potential Cause | Troubleshooting Steps |
| Low Purity of Deuterated Reagents | Use starting materials with the highest available deuterium incorporation (e.g., 99 atom %D for 4-Nitrotoluene-d4). |
| H/D Exchange | Minimize exposure to protic solvents (e.g., water, methanol) or acidic/basic conditions that could facilitate hydrogen-deuterium exchange, especially at elevated temperatures. |
| Suboptimal Reaction Conditions | Reaction conditions may need to be re-optimized for deuterated intermediates, as they can exhibit different reaction kinetics compared to their non-deuterated counterparts. |
Issue 3: Difficulty in Final Product Purification
High-purity this compound can be challenging to obtain due to closely eluting impurities.
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities | Optimize the chromatographic method by screening different stationary phases (e.g., silica (B1680970) gel, C18) and mobile phase gradients. Preparative HPLC is often necessary for achieving high purity. |
| Residual Palladium | Use a palladium scavenger or perform an additional purification step to remove residual catalyst from the final product. |
| Poor Crystallization | If crystallization is used for purification, screen various solvent systems to find conditions that provide good crystal formation and effectively exclude impurities. Salt formation can sometimes aid in purification through crystallization. |
Quantitative Data Summary
Table 1: HPLC Conditions for Venetoclax Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex Luna C18 (250 x 50 mm, 10 µm) | Zorbax SB C-18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol (1:1) | Acetonitrile |
| Detection | 245 nm | 245 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Reference |
Table 2: Formation of Oxidative Impurities under Stress Conditions
| Stress Condition | Impurity Formed | Level of Formation | Time |
| 10% H₂O₂ | VNO and VHA | Up to 6-8% | 36 hours |
| 1 M HCl (50 °C) | N-acylsulfonamide hydrolysis | >10% | 3 days |
| 1 M NaOH (50 °C) | Multiple degradation products | >10% | 1 day |
| Reference |
Experimental Protocols
Protocol 1: Synthesis of Venetoclax N-Oxide (VNO) Impurity
This protocol is for the synthesis of an impurity standard for analytical reference.
-
Dissolution: Dissolve Venetoclax in dichloromethane (B109758) (DCM).
-
Oxidation: Add m-chloroperoxybenzoic acid (m-CPBA) to the solution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, wash the reaction mixture with an appropriate aqueous solution to remove excess m-CPBA and its corresponding acid.
-
Purification: Purify the crude product by column chromatography to yield pure VNO.
Protocol 2: Purification by Preparative HPLC
This is a general guide for the purification of this compound from impurities.
-
System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., Phenomenex Luna C18, 250 x 50 mm, 10 µm).
-
Mobile Phase: Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., acetonitrile/methanol 1:1).
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as acetonitrile, and filter the solution.
-
Gradient Elution: Develop a gradient elution method to separate the main peak from impurities. An example gradient could be: T(min)/B(%): T0/10; T15/90; T25/90; T26/10; T30/10.
-
Fraction Collection: Collect fractions corresponding to the main product peak based on UV detection (e.g., 245 nm).
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent under reduced pressure to obtain the high-purity this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Relationship between this compound and key impurities.
References
- 1. WO2018009444A1 - Deuterated venetoclax - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression in the LC-MS/MS Analysis of Venetoclax
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of Venetoclax (B612062).
Troubleshooting Guide
Problem: Low signal intensity or complete signal loss for Venetoclax.
This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of Venetoclax in the mass spectrometer's source, leading to a reduced signal.[1][2][3]
-
Initial Assessment:
-
Inject a neat standard solution of Venetoclax: This will confirm that the instrument is performing correctly and that the issue is related to the sample matrix.
-
Review your sample preparation method: Inadequate sample cleanup is a primary cause of ion suppression.[3]
-
-
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering endogenous matrix components like phospholipids (B1166683) and proteins.[4][5]
-
Protein Precipitation (PPT): While quick, it is often the least effective method for removing phospholipids, a major cause of ion suppression.[2]
-
Liquid-Liquid Extraction (LLE): Offers better sample cleanup than PPT by partitioning Venetoclax into an immiscible solvent.[2][6]
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a wide range of interferences, including phospholipids and salts.[2][5][6]
-
-
Chromatographic Separation:
-
Modify the Gradient: Adjusting the mobile phase gradient can separate Venetoclax from the region where ion-suppressing components elute.[2]
-
Change the Stationary Phase: A column with a different chemistry can alter selectivity and improve resolution.[2]
-
Divert the Flow: Use a divert valve to direct the early eluting, unretained matrix components (like salts) to waste instead of the MS source.[7]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Venetoclax-d8, is the gold standard for compensating for ion suppression.[2][8][9] Since it co-elutes and has nearly identical physicochemical properties to Venetoclax, it experiences the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2]
-
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
This often points to variable matrix effects between different samples.
-
Possible Cause: Sample-to-sample variability in the biological matrix can lead to differing degrees of ion suppression, causing inconsistent results.[2][3]
-
Solutions:
-
Implement a More Robust Sample Preparation Method: Switching from PPT to LLE or SPE can minimize the variability in matrix components between samples.[2]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[2]
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for sample-to-sample variations in ion suppression.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as Venetoclax, is reduced by the presence of co-eluting components from the sample matrix.[2] This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1][2]
Q2: What are the common causes of ion suppression in the analysis of Venetoclax from biological samples?
A2: Common causes of ion suppression include:
-
Phospholipids: These are major culprits, especially in plasma and blood samples.[4][5]
-
Salts and Buffers: Non-volatile salts from buffers used in sample collection or preparation can accumulate in the ion source and hinder ionization.[2]
-
Proteins and Peptides: Inadequately removed proteins can cause significant suppression.[4]
-
Detergents and Polymers: These can be introduced during sample preparation steps.[2]
Q3: How can I determine if my Venetoclax assay is affected by ion suppression?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[4][10] This involves continuously infusing a standard solution of Venetoclax into the MS source while injecting a blank matrix extract onto the LC column. A dip in the stable baseline signal indicates the retention times at which matrix components are eluting and causing suppression.[10]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression leads to a decrease in signal intensity, while ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal.[2] Both are types of matrix effects that can compromise the accuracy of quantitative analysis.
Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A5: ESI is generally more susceptible to ion suppression than APCI.[1][11] If significant and persistent ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, could be a viable solution.[12] Additionally, switching the ESI polarity (e.g., from positive to negative ion mode) may help, as fewer matrix components might ionize in the opposite polarity.[1][11]
Experimental Protocols
Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify at what retention times co-eluting matrix components cause ion suppression.
-
Setup:
-
Use a T-connector to connect the outlet of the LC column to a syringe pump and the MS ion source.
-
-
Analyte Infusion:
-
Fill a syringe with a standard solution of Venetoclax in a suitable solvent.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min) to continuously introduce the Venetoclax solution into the MS.
-
Begin acquiring data in the MRM mode for Venetoclax. A stable, elevated baseline signal should be observed.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract (that has undergone your sample preparation procedure) onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the baseline of the Venetoclax MRM transition. Any significant drop in the baseline indicates a region of ion suppression.
-
Sample Preparation Methodologies for Venetoclax
Below are summaries of common sample preparation techniques used for the analysis of Venetoclax in plasma.
1. Protein Precipitation (PPT)
-
Protocol:
-
To a plasma sample (e.g., 50 µL), add a precipitation solvent such as acetonitrile (B52724) or methanol (B129727), typically in a 3:1 or 4:1 ratio (solvent:plasma).[8][9] Venetoclax-d8 is often included as an internal standard.[8][9]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 13,000 rpm for 20 minutes) to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a clean tube for evaporation or direct injection into the LC-MS/MS system.
-
2. Solid-Phase Extraction (SPE)
-
Protocol:
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.[13]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in 0.05 M HCl) to remove polar interferences.[13] A subsequent wash with a stronger non-polar solvent can remove lipids.
-
Elution: Elute Venetoclax and the internal standard using an appropriate elution solvent (e.g., 5:95 v/v ammonium (B1175870) hydroxide (B78521) in methanol).[13]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[13]
-
Quantitative Data Summary
The following tables summarize published data on matrix effects and recovery for Venetoclax analysis using different sample preparation methods.
Table 1: Matrix Effect Data for Venetoclax Analysis
| Sample Preparation Method | Analyte/Internal Standard | Matrix Effect (%) | Reference |
| Protein Precipitation | Venetoclax | 84.5 - 95.2 | [14] |
| Protein Precipitation | Venetoclax-d8 (IS) | 90.19 | [14] |
| Solid-Phase Extraction | Venetoclax | Not explicitly quantified, but stated as not obvious | [8][9] |
| Solid-Phase Extraction | Venetoclax-d8 (IS) | Not explicitly quantified, but stated as not obvious | [8][9] |
Note: Matrix effect is calculated as (Peak response in the presence of matrix) / (Peak response in the absence of matrix) x 100%. A value close to 100% indicates minimal matrix effect.
Table 2: Extraction Recovery Data for Venetoclax Analysis
| Sample Preparation Method | Analyte/Internal Standard | Extraction Recovery (%) | Reference |
| Protein Precipitation | Venetoclax | ~100 | [14] |
| Protein Precipitation | Venetoclax-d8 (IS) | 104.41 | [14] |
| Solid-Phase Extraction | Venetoclax | 90.68 - 97.56 | [13] |
Note: Extraction recovery is calculated as (Peak response of extracted sample) / (Peak response of post-extraction spiked sample) x 100%.
Visualizations
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. providiongroup.com [providiongroup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
selecting the appropriate concentration of Venetoclax-d6 internal standard
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for selecting the appropriate concentration of Venetoclax-d6 as an internal standard (IS) in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the role of an internal standard (IS) in a bioanalytical assay?
An internal standard is a compound of known concentration that is added to every sample, including calibration standards, quality controls (QCs), and unknown subject samples, before sample processing.[1][2] Its purpose is to correct for variability that can occur during sample preparation, extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] Quantification is based on the ratio of the analyte's signal response to the internal standard's signal response, which improves the accuracy and precision of the results.[5]
Q2: Why is a stable isotope-labeled (SIL) compound like this compound considered the ideal internal standard for Venetoclax (B612062) analysis?
Stable isotope-labeled internal standards, such as this compound (or other deuterated forms like Venetoclax-d8), are the preferred choice for mass spectrometry-based bioanalysis.[4] Because they are chemically and physically almost identical to the analyte (Venetoclax), they exhibit very similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[6][7] This similarity allows the IS to effectively compensate for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample—which is a common issue in bioanalysis.[3]
Q3: What are the key factors to consider when selecting the concentration of this compound?
Selecting the right concentration is critical for a robust assay. Key considerations include:
-
Analyte Concentration Range: The IS concentration should be chosen in relation to the expected concentration range of Venetoclax in the study samples. A common practice is to use a concentration that is similar to the analyte's concentration in the samples.[5]
-
Instrument Response: The chosen concentration must yield a stable and reproducible signal from the mass spectrometer. The signal should be sufficiently high to be distinguished from baseline noise but not so high that it causes detector saturation.
-
Assay's Linear Range: The IS response should be consistent across the entire calibration curve, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
Potential for Interference: When using a deuterated standard, it's important to check for the presence of any unlabeled analyte as an impurity. The concentration should be high enough that any minor contribution from the IS to the analyte signal is negligible, typically less than 5% of the LLOQ response.
Quantitative Data: Examples of IS Concentrations in Venetoclax Assays
The following table summarizes working solution concentrations of deuterated Venetoclax internal standards and the corresponding analyte calibration ranges from published LC-MS/MS methods. This provides a practical reference for selecting an initial concentration for method development.
| Reference | Matrix | Internal Standard (IS) | IS Working Solution Concentration | Venetoclax Calibration Curve Range |
| Zhou et al. (2023) | Human Plasma | Venetoclax-d8 | Not explicitly stated | 20.0 - 5000 ng/mL |
| Zhou et al. (2023) | Cerebrospinal Fluid (CSF) | Venetoclax-d8 | Not explicitly stated | 0.500 - 100 ng/mL |
| Li et al. (2022) | Human Plasma | [²H₇]-venetoclax | 1 µg/mL (1000 ng/mL) | 25 - 8000 ng/mL[8] |
| Inturi et al. | Human Plasma | Venetoclax-D8 | Not explicitly stated | 10.0 - 10000.0 pg/mL (0.01 - 10 ng/mL)[9][10] |
Experimental Protocol: Preparation and Use of this compound Working Solution
This protocol outlines the steps for preparing and adding the this compound internal standard to plasma samples before analysis.
Materials:
-
This compound reference standard
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Preparation of Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount (e.g., 1 mg) of this compound powder.
-
Dissolve it in the appropriate volume of DMSO to achieve a concentration of 1 mg/mL.
-
Vortex thoroughly until fully dissolved. Store this stock solution at -20°C or as recommended by the supplier.
-
-
Preparation of Working Solution (e.g., 1000 ng/mL):
-
Perform a serial dilution of the stock solution using acetonitrile.
-
For example, to prepare a 1000 ng/mL working solution, dilute the 1 mg/mL stock solution 1:1000 in ACN.[8]
-
This working solution should be prepared fresh or its stability at storage conditions (e.g., 2-8°C) should be verified.
-
-
Sample Spiking:
-
Thaw frozen plasma samples (calibrators, QCs, unknowns) at room temperature and vortex to ensure homogeneity.[7]
-
Aliquot a specific volume of plasma (e.g., 50 µL) into a clean microcentrifuge tube.
-
Add a small, fixed volume of the IS working solution (e.g., 10-25 µL) to each tube. It is critical to add the IS at this early stage to account for variability in subsequent steps.[5]
-
Vortex each sample immediately after adding the IS to ensure thorough mixing.
-
-
Sample Processing (Example: Protein Precipitation):
-
Add a protein precipitating agent, such as acetonitrile (typically 3-4 times the plasma volume), to each sample.[8][11]
-
Vortex vigorously to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Troubleshooting Guide
Issue 1: High variability or inconsistent IS response across an analytical run.
-
Possible Causes:
-
Inaccurate Pipetting: Inconsistent addition of the IS working solution or the biological matrix.[3]
-
Poor Mixing: The IS may not be homogenously mixed with the sample, especially in viscous matrices like plasma.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance or inconsistent injection volumes.[4]
-
Matrix Effects: Significant differences in the matrix composition between individual samples (e.g., lipemic or hemolyzed samples) can affect IS response.[2]
-
-
Solutions:
-
Verify Pipettes: Ensure all pipettes are calibrated and use proper pipetting techniques.
-
Optimize Mixing: Vortex each sample thoroughly immediately after adding the IS.
-
Check Instrument Performance: Run system suitability tests before the analytical batch to ensure the LC-MS/MS system is stable.
-
Evaluate Matrix Effects: During method validation, systematically evaluate matrix effects to ensure the IS adequately tracks the analyte's behavior.
-
Issue 2: The IS signal is too low or absent.
-
Possible Causes:
-
Incorrect Concentration: The working solution may have been prepared incorrectly or is too dilute.
-
IS Degradation: this compound may be unstable under certain storage or sample processing conditions (e.g., incorrect pH).[4]
-
Severe Ion Suppression: Components in the biological matrix may be severely suppressing the ionization of the IS.[3]
-
Sample Preparation Error: The IS was accidentally omitted from a sample or samples.
-
-
Solutions:
-
Confirm Concentration: Prepare a fresh working solution and re-analyze. Verify all dilution calculations.
-
Assess Stability: Evaluate the stability of the IS under various conditions (e.g., freeze-thaw cycles, bench-top stability) during method validation.
-
Improve Chromatography: Modify the chromatographic method to separate the IS from interfering matrix components.
-
Review Procedures: Implement a checklist for sample preparation to prevent errors like omitting the IS.
-
Issue 3: The IS signal is observed in blank (double blank) samples.
-
Possible Causes:
-
Contamination: Carryover from a previous high-concentration sample or contamination of the reconstitution solvent or LC-MS/MS system.
-
Crosstalk: In mass spectrometry, this can refer to a phenomenon where the signal from one MRM transition interferes with another.
-
IS Purity: The this compound standard may contain a very small percentage of the unlabeled analyte, Venetoclax.
-
-
Solutions:
-
Optimize Wash Method: Use a stronger needle wash solution in the autosampler and inject blank samples after high-concentration samples to check for carryover.
-
Check for Crosstalk: Ensure that the MRM transitions for the analyte and IS are sufficiently distinct and that there is no overlap.
-
Evaluate IS Contribution: Analyze a blank sample spiked only with the IS. The analyte signal should be minimal (e.g., less than 20% of the LLOQ response). If the contribution is too high, the IS concentration may need to be lowered.
-
Figure 1. Workflow for selecting and optimizing the concentration of this compound internal standard.
References
- 1. Internal standard - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Venetoclax Quantification: Focus on Venetoclax-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of Venetoclax.
This guide provides a comprehensive comparison of analytical methods for the quantification of Venetoclax, a potent BCL-2 inhibitor, in biological matrices. A primary focus is placed on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Venetoclax-d6 as a stable isotope-labeled internal standard. This approach is critically evaluated against alternative methods to provide researchers with the necessary data to select the most appropriate analytical technique for their specific research and development needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for Venetoclax quantification is pivotal for accurate pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The use of a deuterated internal standard like this compound is considered the gold standard for LC-MS/MS-based quantification due to its ability to compensate for variability in sample preparation and matrix effects. Below is a summary of the performance characteristics of a typical validated LC-MS/MS method using a deuterated internal standard compared to other analytical approaches.
| Parameter | LC-MS/MS with this compound/d8 | Alternative LC-MS/MS Methods | HPLC-UV |
| Linearity Range | 5.0 - 5000.0 pg/mL[1] to 25 - 8000 ng/mL[2][3][4] | 5 - 500 ng/mL[2] | 5 - 50 µg/mL |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL to 25 ng/mL | 5 ng/mL | 0.53 µg/mL |
| Accuracy (%) | 96.3 to 101.99% | Within ±11.9% | Within acceptable limits as per ICH guidelines |
| Precision (%RSD) | Intra-day: 0.7 to 5.7%, Inter-day: 0.7 to 8.5% | <13.6% | Within acceptable limits as per ICH guidelines |
| Recovery (%) | ~90.3 to nearly 100% | Close to 100% | Not explicitly stated |
| Internal Standard | This compound or Venetoclax-d8 | Other compounds or no stable isotope label | Not always utilized |
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction | Protein Precipitation, Solid Phase Extraction | Protein Precipitation, direct injection after dilution |
| Detection Method | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) | UV-Visible Spectroscopy |
Experimental Workflow and Protocols
The validation of an analytical method is a critical process that establishes the performance characteristics of the procedure. The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for Venetoclax using this compound.
Caption: Workflow for Venetoclax analytical method validation.
Key Experimental Protocols
Below are detailed methodologies for the key experiments involved in the validation of an LC-MS/MS method for Venetoclax using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is often employed.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Venetoclax: m/z 868.5 → 321.0 or 868.1 → 636.1.
-
This compound/d8 (IS): m/z 875.5 → 321.0 (for d6, hypothetical based on d8) or 876.1 → 644.1 (for d8).
-
-
Gas Temperatures and Flow Rates: Optimized for the specific instrument.
Comparison with Alternative Methods
While LC-MS/MS with a deuterated internal standard is the preferred method for bioanalytical studies due to its high sensitivity and specificity, other methods have been developed and validated.
LC-MS/MS with other Internal Standards: Some methods may utilize a non-deuterated internal standard. While cost-effective, these may not perfectly mimic the ionization and fragmentation behavior of Venetoclax, potentially leading to less accurate compensation for matrix effects.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is generally less sensitive than LC-MS/MS and may be more susceptible to interference from endogenous matrix components. It is often employed for the analysis of pharmaceutical dosage forms where the concentration of the analyte is high.
Conclusion
The validation of a robust and reliable analytical method is paramount for the successful development and clinical application of Venetoclax. The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS offers superior sensitivity, specificity, and accuracy for the quantification of Venetoclax in complex biological matrices. This guide provides a framework for understanding the validation process and comparing the performance of this gold-standard method against viable alternatives, thereby empowering researchers to make informed decisions for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method [mdpi.com]
- 3. Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Internal Standards for Venetoclax Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Venetoclax (B612062), the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of Venetoclax-d6, a deuterated internal standard, with other commonly employed alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability throughout the analytical process, from sample extraction to ionization in the mass spectrometer. This guide will delve into the performance of deuterated Venetoclax internal standards and compare them against non-isotopically labeled alternatives.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key validation parameters such as linearity, accuracy, precision, and matrix effect are directly influenced by this choice. Below is a summary of performance data from studies utilizing different internal standards for Venetoclax analysis.
| Internal Standard | Linearity (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Matrix Effect | Citation |
| Venetoclax-d8 | 10.0 - 10000.0 (pg/mL) | 5.7 - 7.7 | 5.95 - 8.5 | 96.3 - 100.4 | Not significant | [1][2] |
| Venetoclax-d8 | 10 - 2000 | Not specified | Not specified | Not specified | No significant effect | [3] |
| Venetoclax-d8 | 20.0 - 5000 | < 13.6 | < 13.6 | ± 11.9 | Not obvious | [4][5] |
| Venetoclax-d7 | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Ibrutinib (B1684441) | 0.25 - 10 (µg/mL) | 0.8 - 4.1 | 1.3 - 3.3 | -2.8 to 1.6 | Not specified | |
| Encorafenib | 5 - 1000 | 2.41 - 6.50 | 2.41 - 6.50 | 93.23 - 100.67 | Not specified |
Note: While this guide focuses on this compound, the available literature predominantly reports on the use of Venetoclax-d7 and Venetoclax-d8. Given that these are all deuterated forms of Venetoclax, their analytical performance is expected to be highly similar.
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and comparing analytical methods. The following sections outline typical methodologies for Venetoclax analysis using different types of internal standards.
Method 1: Venetoclax Analysis using a Deuterated Internal Standard (Venetoclax-d8)
This method, adapted from several published studies, represents a robust approach for the quantification of Venetoclax in biological matrices.
Sample Preparation:
-
To a 50 µL plasma sample, add the internal standard solution (Venetoclax-d8).
-
Precipitate proteins by adding acetonitrile (B52724).
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
Column: Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm or equivalent
-
Mobile Phase: An isocratic or gradient mixture of methanol (B129727) or acetonitrile and an aqueous buffer (e.g., 5mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid)
-
Flow Rate: 0.6 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Venetoclax: m/z 868.12 → 321.54
-
Venetoclax-d8: m/z 876.9 → 329.7
-
Method 2: Venetoclax Analysis using a Non-Deuterated Internal Standard (Ibrutinib)
This method provides an alternative to using a deuterated internal standard.
Sample Preparation:
-
To a 50 µL plasma sample, add 12.5 µg/mL of ibrutinib as the internal standard.
-
Precipitate proteins using acetonitrile.
-
Separate the supernatant for analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection Conditions:
-
Linearity: 0.25-10 μg/mL with a coefficient of determination (r2) of 0.9999.
-
Precision: Intra-day and inter-day coefficients of variation were 0.8-4.1% and 1.3-3.3%, respectively.
-
Accuracy: -2.8 to 1.6%.
-
Recovery: >97.2%.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the experimental workflows.
Caption: Experimental workflow for Venetoclax analysis using a deuterated internal standard.
Caption: Structural relationship between Venetoclax and different internal standards.
Conclusion
The use of a deuterated internal standard, such as this compound, is the recommended approach for the quantitative bioanalysis of Venetoclax. The compiled data demonstrates that methods employing deuterated internal standards exhibit excellent linearity, precision, and accuracy, with minimal matrix effects. This is attributed to the fact that the deuterated standard co-elutes with the analyte and experiences nearly identical ionization efficiency, thus providing superior compensation for analytical variability.
While non-deuterated internal standards like ibrutinib can be used and have shown acceptable performance in some applications, they are more susceptible to differential matrix effects and variations in extraction recovery due to structural differences with Venetoclax. For regulated bioanalysis and clinical studies where the highest level of accuracy and robustness is required, a deuterated internal standard is the superior choice.
References
Comparative Guide to the Bioanalytical Cross-Validation of Venetoclax Assays Utilizing a Deuterated Internal Standard
This guide provides a comparative analysis of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Venetoclax (B612062) in human plasma. A key aspect of these methodologies is the use of a deuterated internal standard, most commonly Venetoclax-d8, to ensure accuracy and precision. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays for Venetoclax.
While the prompt specified Venetoclax-d6, the available scientific literature predominantly reports the use of Venetoclax-d8 as the deuterated internal standard for these assays. Therefore, this guide will focus on the cross-validation data available for methods employing Venetoclax-d8. The principles and methodologies described are directly applicable to assays using other deuterated forms of Venetoclax.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of different validated LC-MS/MS methods for Venetoclax quantification. This allows for a direct comparison of their linearity, accuracy, precision, and recovery.
Table 1: Linearity and Sensitivity of Validated Venetoclax Assays
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 20.0 - 5000[1] | 0.01 - 10 (10.0 - 10000.0 pg/mL)[2] | 25 - 8000[3][4] |
| Correlation Coefficient (r²) | Not Specified | ≥ 0.9997[2] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 20.0 ng/mL | 0.01 ng/mL (10.0 pg/mL) | 25 ng/mL |
Table 2: Accuracy and Precision of Validated Venetoclax Assays
| Parameter | Method 1 | Method 2 | Method 3 |
| Intra-day Precision (%CV) | < 13.6% | 5.7% - 7.7% | Not Specified |
| Inter-day Precision (%CV) | < 13.6% | 5.95% - 8.5% | Not Specified |
| Intra-day Accuracy | ±11.9% | 96.3% - 98.7% | Not Specified |
| Inter-day Accuracy | ±11.9% | 98.0% - 100.4% | Not Specified |
Table 3: Recovery and Matrix Effect of Validated Venetoclax Assays
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte Recovery | ~100% | >97.2% | ~100% |
| Internal Standard Recovery | ~100% | Not Specified | 104.41 ± 2.76% |
| Matrix Effect (Analyte) | Not Obvious | Not Specified | 84.5% - 95.2% |
| Matrix Effect (Internal Standard) | Not Obvious | Not Specified | 90.19 ± 2.34% |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the typical experimental workflow for the quantification of Venetoclax and the signaling pathway it targets.
Caption: General workflow for Venetoclax quantification in human plasma.
Caption: Simplified signaling pathway of Venetoclax-induced apoptosis.
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: UPLC-MS/MS for Venetoclax in Human Plasma and CSF
-
Sample Preparation : Protein precipitation was performed using acetonitrile (B52724).
-
Internal Standard : Venetoclax-d8.
-
Chromatography :
-
System : ACQUITY UPLC.
-
Column : HSS T3 (2.1 × 50 mm, 1.8 μm).
-
Mobile Phase : A mixture of 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid and acetonitrile (40:60, v/v).
-
Run Time : 5 minutes.
-
-
Mass Spectrometry :
-
System : API 4000 mass spectrometer.
-
Ionization Mode : Not explicitly stated, but typically positive electrospray ionization (ESI+) for this compound.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Venetoclax: m/z 868.3 → 636.3.
-
Venetoclax-d8 (IS): m/z 876.3 → 644.3.
-
-
Method 2: HPLC-ESI-Tandem Mass Spectrometry for Venetoclax in Human Plasma
-
Sample Preparation : Details not specified, but likely protein precipitation or liquid-liquid extraction.
-
Internal Standard : Venetoclax-d8.
-
Chromatography :
-
System : HPLC.
-
Column : Zorbax SB-C18 (75 x 4.6 mm, 3.5 µm, 80 Å).
-
Mobile Phase : Isocratic mobile phase of Methanol and 5mM Ammonium acetate (B1210297) (70:30 v/v).
-
Flow Rate : 0.6 mL/min.
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Venetoclax: m/z 868.12 → 321.54.
-
Venetoclax-d8 (IS): m/z 876.9 → 329.7.
-
-
Method 3: UPLC-MS/MS for Therapeutic Drug Monitoring in AML Patients
-
Sample Preparation : Protein precipitation.
-
Internal Standard : [2H7]-Venetoclax.
-
Chromatography :
-
System : UPLC.
-
Column : ACQUITY UPLC BEH C18.
-
Mobile Phase : Gradient elution with acetonitrile and 0.1% formic acid in water.
-
-
Mass Spectrometry :
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Venetoclax: m/z 868.5 → 321.0.
-
Internal Standard: m/z 875.5 → 321.0.
-
-
Conclusion
The presented methods all demonstrate high sensitivity, accuracy, and precision for the quantification of Venetoclax in human plasma, fulfilling the criteria for bioanalytical method validation. The use of a deuterated internal standard like Venetoclax-d8 is crucial for mitigating matrix effects and ensuring data reliability. While specific parameters such as column chemistry, mobile phase composition, and mass transitions may vary, the core principles of protein precipitation followed by LC-MS/MS analysis remain consistent. Researchers can select and adapt these validated protocols based on the specific instrumentation and requirements of their laboratory.
References
- 1. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Venetoclax Quantification: A Comparative Guide to Accuracy and Precision with Venetoclax-d6
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Venetoclax (B612062) is critical for pharmacokinetic studies, therapeutic drug monitoring (TDM), and ensuring patient safety and efficacy. This guide provides an objective comparison of analytical methods for Venetoclax quantification, with a focus on the use of its deuterated internal standard, Venetoclax-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound or its close counterparts like Venetoclax-d8 and Venetoclax-d7, is a cornerstone of robust bioanalytical methods. It effectively compensates for variability in sample preparation and instrument response, leading to superior accuracy and precision.
Comparative Analysis of Quantitative Methods
LC-MS/MS coupled with a deuterated internal standard stands out as the gold standard for Venetoclax quantification due to its high sensitivity, selectivity, and accuracy.[1][2][3][4][5][6][7] Alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offer a simpler, lower-cost option but may lack the sensitivity and specificity of mass spectrometric techniques.[8][9][10]
Quantitative Performance Data
The following tables summarize the performance characteristics of various validated methods for Venetoclax quantification.
Table 1: Accuracy and Precision of Venetoclax Quantification using LC-MS/MS with Deuterated Internal Standard
| Study (Internal Standard) | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Yang X, et al. (2022)[11] | LLOQ (25) | 6.18 | 7.30 | -6.51 | -4.81 |
| (Venetoclax-d7) | LQC (50) | 4.87 | 6.25 | 0.95 | 0.49 |
| MQC (500) | 1.99 | 4.13 | -1.54 | -1.23 | |
| HQC (6400) | 2.55 | 5.51 | -2.33 | -2.11 | |
| Inturi S, et al.[2] | LQC (30 pg/mL) | 5.7 - 7.7 | 5.95 - 8.5 | 96.3 - 98.7 | 98 - 100.4 |
| (Venetoclax-d8) | MQC (3500 pg/mL) | 5.7 - 7.7 | 5.95 - 8.5 | 96.3 - 98.7 | 98 - 100.4 |
| HQC (8000 pg/mL) | 5.7 - 7.7 | 5.95 - 8.5 | 96.3 - 98.7 | 98 - 100.4 | |
| Potluri H, et al.[7] | Not specified | 0.7 - 1.90 | 0.7 - 2.0 | 98.6 - 101.99 | 99.17 - 101.14 |
| (Venetoclax-d8) | |||||
| Cen H, et al.[6] | Not specified | < 13.6 | < 13.6 | ±11.9 | ±11.9 |
| (Venetoclax-d8) |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error. Note that Inturi S, et al. and Potluri H, et al. report accuracy as a percentage of the nominal concentration.
Table 2: Comparison with HPLC-UV Method
| Method | Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy |
| HPLC-UV[9] | Ibrutinib | 250 - 10,000 | 0.8 - 4.1 | 1.3 - 3.3 | -2.8 to 1.6% |
| HPLC[8] | Not specified | 75 - 4800 | Meets FDA guidance | Meets FDA guidance | Meets FDA guidance |
%CV: Percent Coefficient of Variation
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for Venetoclax quantification using LC-MS/MS with a deuterated internal standard.
Sample Preparation
A common and efficient method for extracting Venetoclax from plasma is protein precipitation.[1][3][4][9]
-
Spiking: A small volume of plasma sample (e.g., 50 µL) is spiked with the deuterated internal standard solution (e.g., this compound).
-
Precipitation: A protein precipitating agent, typically acetonitrile, is added to the plasma sample.
-
Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing Venetoclax and the internal standard is transferred to a new tube or vial for analysis.
-
Dilution (if necessary): The supernatant may be diluted with a suitable solvent before injection into the LC-MS/MS system.
Alternatively, a liquid-liquid extraction method can be employed for sample clean-up.[2]
Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reversed-phase column.[1][2][3][4]
-
Mobile Phase: A gradient elution is commonly used with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[1][3][4]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[2]
Mass Spectrometry
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection and quantification.[1][3][4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1][3][4]
-
MRM Transitions:
Visualizing the Workflow
The following diagrams illustrate the key processes involved in Venetoclax quantification.
Figure 1: General workflow for Venetoclax quantification.
Figure 2: MRM transitions for Venetoclax and its internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. (PDF) Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method (2022) | Xi Yang | 13 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a LC-MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Individualized medication of venetoclax based on therapeutic drug monitoring in Chinese acute myeloid leukemia patients using an HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Venetoclax Concentration in Plasma Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Venetoclax Assays: Evaluating Linearity and Range with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount for successful clinical outcomes. This guide provides a detailed comparison of bioanalytical methods for the quantification of Venetoclax (B612062), a potent B-cell lymphoma 2 (BCL-2) inhibitor. The focus is on the linearity and range of assays that utilize a deuterated internal standard, a critical component for ensuring assay accuracy and reliability.
Venetoclax is a targeted therapy that has shown significant efficacy in various hematological malignancies.[1][2] Its mechanism of action involves the selective inhibition of the anti-apoptotic protein BCL-2, which restores the intrinsic apoptotic pathway in cancer cells.[3][4][5] Given the variability in patient pharmacokinetics, robust and validated bioanalytical methods are essential for therapeutic drug monitoring and clinical research. The use of a stable isotope-labeled internal standard, such as a deuterated analog of Venetoclax, is widely recognized as the gold standard in quantitative bioanalysis to correct for variability during sample processing and analysis.
Comparative Performance of Venetoclax Assays
The following tables summarize the linearity, range, and key validation parameters of several published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Venetoclax in human plasma. A comparison is provided between assays employing a deuterated internal standard and an alternative method using a non-deuterated internal standard.
| Assay Parameter | Method 1 (Deuterated IS) | Method 2 (Deuterated IS) | Method 3 (Deuterated IS) | Method 4 (Non-Deuterated IS) |
| Internal Standard | Venetoclax-D8 | Venetoclax-d8 | [2H7]-Venetoclax | Ibrutinib |
| Linearity (r²) | ≥ 0.9997 | Not explicitly stated, but good linearity reported | Not explicitly stated, but linear calibration curves obtained | 0.9999 |
| Assay Range | 10.0 - 10,000.0 pg/mL | 20.0 - 5,000 ng/mL | 25 - 8,000 ng/mL | 0.25 - 10 µg/mL (250 - 10,000 ng/mL) |
| Matrix | Human Plasma | Human Plasma & CSF | Human Plasma | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL | 20.0 ng/mL (plasma), 0.500 ng/mL (CSF) | 25 ng/mL | 0.25 µg/mL (250 ng/mL) |
Table 1: Comparison of Linearity and Range for Venetoclax Assays. This table highlights the performance characteristics of different analytical methods for Venetoclax quantification.
| Assay Parameter | Method 1 (Deuterated IS) | Method 2 (Deuterated IS) | Method 3 (Deuterated IS) | Method 4 (Non-Deuterated IS) |
| Intra-day Precision (%CV) | 5.7 to 7.7 | < 13.6% | 1.99% to 6.18% | 0.8 - 4.1% |
| Inter-day Precision (%CV) | 5.95 to 8.5 | < 13.6% | 4.13% to 7.30% | 1.3 - 3.3% |
| Intra-day Accuracy (%RE) | 96.3 to 98.7 | ±11.9% | -6.51% to 0.95% | -2.8 to 1.6% |
| Inter-day Accuracy (%RE) | 98 to 100.4 | ±11.9% | -4.81% to 0.49% | Not Reported |
| Recovery | Not explicitly stated | Close to 100% | Nearly 100% | >97.2% |
Table 2: Comparison of Precision and Accuracy for Venetoclax Assays. This table provides a summary of the key validation parameters demonstrating the reliability of the analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the experimental protocols for the compared Venetoclax assays.
Method 1: HPLC-ESI-Tandem Mass Spectrometry with Deuterated IS
-
Sample Preparation: Liquid-liquid extraction was used to extract Venetoclax and the deuterated internal standard (Venetoclax-D8) from human plasma.
-
Chromatography: Chromatographic separation was achieved on a Zorbax SB-C18 column (75 x 4.6 mm, 3.5 µm) with an isocratic mobile phase of Methanol and 5mM Ammonium (B1175870) acetate (B1210297) (70:30 v/v) at a flow rate of 0.6 mL/min.
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) positive mode. The mass transitions were m/z 868.12 → 321.54 for Venetoclax and m/z 876.9 → 329.7 for Venetoclax-D8.
Method 2: UPLC-MS/MS with Deuterated IS
-
Sample Preparation: Protein precipitation with acetonitrile (B52724) was used to extract Venetoclax and the deuterated internal standard (Venetoclax-d8) from human plasma and cerebrospinal fluid (CSF).
-
Chromatography: An ACQUITY UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm) was used for separation with a mobile phase of 10 mM ammonium formate (B1220265) with 0.1% formic acid and acetonitrile (40:60, v/v). The total run time was 5 minutes.
-
Mass Spectrometry: An API 4000 mass spectrometer was used for quantification in MRM mode with m/z transitions of 868.3 → 636.3 for Venetoclax and 876.3 → 644.3 for Venetoclax-d8.
Method 3: UPLC-MS/MS with Deuterated IS
-
Sample Preparation: Protein precipitation was performed prior to injection into the LC-MS/MS system.
-
Chromatography: Separation was carried out on an ACQUITY UPLC BEH C18 column using a gradient elution with acetonitrile and 0.1% formic acid in water.
-
Mass Spectrometry: The analysis was performed in the multiple-reaction monitoring (MRM) mode, detecting Venetoclax at m/z transition 868.5 > 321.0 and the internal standard ([2H7]-venetoclax) at 875.5 > 321.0.
Method 4: HPLC-UV with Non-Deuterated IS
-
Sample Preparation: Proteins were precipitated from a 50-µL plasma sample using acetonitrile.
-
Chromatography: Venetoclax and the internal standard (ibrutinib) were separated by high-performance liquid chromatography (HPLC).
-
Detection: A UV detector was used for quantification.
Visualizing the Mechanism and Workflow
To better understand the context of these assays, the following diagrams illustrate the signaling pathway of Venetoclax and a typical experimental workflow for its quantification.
Caption: Venetoclax signaling pathway.
Caption: Experimental workflow for Venetoclax assay.
References
- 1. researchgate.net [researchgate.net]
- 2. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 3. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 4. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 5. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
inter-laboratory comparison of Venetoclax quantification methods
This guide provides a comprehensive comparison of the analytical methods currently employed for the quantification of Venetoclax (B612062) in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring (TDM), and clinical trials of Venetoclax. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While immunoassays are a common tool for drug quantification, a thorough search of scientific literature did not yield established immunoassays specifically for Venetoclax quantification.
Overview of Quantification Methods
The accurate measurement of Venetoclax concentrations in patient samples is crucial for optimizing dosing regimens, minimizing toxicity, and understanding its pharmacokinetic profile.[1] The significant interindividual variability in Venetoclax plasma concentrations further underscores the need for reliable analytical methods.[1][2][3] LC-MS/MS is widely regarded as the gold standard for small molecule quantification due to its high sensitivity and selectivity. HPLC-UV offers a more accessible alternative, though it may have limitations in terms of sensitivity.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of various LC-MS/MS and HPLC-UV methods for Venetoclax quantification as reported in the literature.
Table 1: Performance Characteristics of LC-MS/MS Methods for Venetoclax Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 25 - 8000[4] | 10 - 2000 | 50 - 5000 | 10 (LLOQ) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 25 | 10 | 50 | 10 |
| Intra-day Precision (%CV) | ≤ 5.37 | Not Reported | 1.2 - 4.8 | ≤ 3.1 (plasma) |
| Inter-day Precision (%CV) | Not Reported | Not Reported | 0.4 - 4.3 | Not Reported |
| Accuracy (% bias) | Not Reported | Not Reported | -5.9 to 2.4 | Not Reported |
| Internal Standard | [2H7]-venetoclax | Venetoclax-d8 | Not Specified | Venetoclax-d7 |
Table 2: Performance Characteristics of HPLC-UV Methods for Venetoclax Quantification
| Parameter | Method 1 |
| Linearity Range (µg/mL) | 0.25 - 10 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | < 0.1 |
| Intra-day Precision (%CV) | 0.8 - 4.1 |
| Inter-day Precision (%CV) | 1.3 - 3.3 |
| Accuracy (% bias) | -2.8 to 1.6 |
| Internal Standard | Ibrutinib |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of new analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a generalized representation based on several published methods.
1. Sample Preparation: Protein Precipitation
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., [2H7]-venetoclax).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: ACQUITY UPLC BEH C18 column (or equivalent).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: 0.4 mL/min.
-
Run Time: Approximately 3-5 minutes.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Venetoclax: m/z 868.5 → 321.0
-
[2H7]-venetoclax (IS): m/z 875.5 → 321.0
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol
This protocol is based on a published method for the quantification of Venetoclax in plasma.
1. Sample Preparation: Protein Precipitation
-
To a 50 µL plasma sample, add an internal standard (e.g., 12.5 µg/mL ibrutinib).
-
Precipitate proteins using acetonitrile extraction.
2. High-Performance Liquid Chromatography
-
Mobile Phase: Acetonitrile and a buffer solution.
-
Column: A C18 reversed-phase column is typically used.
-
Detection: UV detection at a specified wavelength.
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows and the logical comparison of the quantification methods.
Figure 1: Experimental workflow for Venetoclax quantification by LC-MS/MS.
References
- 1. Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interindividual variability in CYP3A‐mediated venetoclax metabolism in vitro and in vivo in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interindividual variability in CYP3A-mediated venetoclax metabolism in vitro and in vivo in patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Venetoclax Quantification: A Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of Venetoclax (B612062), the choice of an internal standard is a critical decision. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-IS) against other common alternatives, supported by experimental data and detailed protocols. The evidence overwhelmingly demonstrates that SIL-IS offer superior performance in mitigating common analytical challenges, leading to more reliable and robust bioanalytical data.
In the complex environment of biological matrices, such as plasma and cerebrospinal fluid, even the most sophisticated analytical instrumentation like liquid chromatography-mass spectrometry (LC-MS/MS) is susceptible to variations that can compromise the integrity of quantitative results.[1][2] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for these variations.[3] While various types of internal standards exist, SIL-IS have emerged as the gold standard in regulated bioanalysis due to their unique ability to closely mimic the analyte of interest throughout the entire analytical process.[3][4]
Unparalleled Compensation for Analytical Variability with SIL-IS
A stable isotope-labeled internal standard is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] For Venetoclax, deuterium-labeled versions such as Venetoclax-d8 or [²H₇]-venetoclax are commonly used.[5][6][7][8][9] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[3] This near-identical nature is the key to its superiority, as it ensures the SIL-IS experiences the same variations as the analyte during sample preparation, chromatography, and ionization.
The primary advantage of a SIL-IS is its ability to effectively compensate for matrix effects .[1][2] Matrix effects are the alteration of ionization efficiency for a given analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to ion suppression or enhancement, causing inaccurate quantification.[2][10] Since a SIL-IS has virtually the same chemical properties and retention time as the analyte, it is affected by the matrix in the same way, allowing for a reliable correction and more accurate results.[4]
Performance Comparison: SIL-IS vs. Alternative Standards
The use of a structural analog as an internal standard is a common alternative when a SIL-IS is unavailable or cost-prohibitive.[4] However, these analogs have different chemical structures and, therefore, can exhibit different behaviors during sample processing and analysis, leading to less effective correction for analytical variability.
The following table summarizes the performance of bioanalytical methods for Venetoclax using a stable isotope-labeled internal standard versus alternative standards.
| Parameter | Method with SIL-IS (Venetoclax-d8 / [²H₇]-venetoclax) | Method with Structural Analog IS | Method with UV Detection |
| Internal Standard | Venetoclax-d8 or [²H₇]-venetoclax[5][6][7][9] | Encorafenib or R051012[11][12] | R051012[11] |
| Linearity Range | 10 - 10,000 pg/mL[7][8], 25 - 8000 ng/mL[5][13] | 5 - 1000 ng/mL[12] | 10 - 2500 ng/mL[11] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[7][8] | 5 ng/mL[12] | 10 ng/mL[11] |
| Intra-day Precision (%CV) | < 7.7%[7][8] | ≤ 6.84%[12] | < 12.9%[11] |
| Inter-day Precision (%CV) | < 8.5%[7][8] | ≤ 6.84%[12] | < 12.9%[11] |
| Intra-day Accuracy (%) | 96.3% to 98.7%[7][8] | Within ±15% of nominal[12] | Within 13.6%[11] |
| Inter-day Accuracy (%) | 98% to 100.4%[7][8] | Within ±15% of nominal[12] | Within 13.6%[11] |
| Matrix Effect | Not obvious or effectively compensated[5][6] | Present and requires careful management[12] | Not directly assessed by this method[11] |
| Recovery | Close to 100%[5][6] | 90.68–97.56%[12] | 81-85%[11] |
As the data indicates, methods employing a stable isotope-labeled internal standard generally achieve a lower limit of quantification and demonstrate excellent precision and accuracy.
Experimental Protocol: Quantification of Venetoclax in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol is a representative example based on published methods.[5][6][7]
1. Materials and Reagents:
-
Venetoclax analytical standard
-
Venetoclax-d8 (or [²H₇]-venetoclax) internal standard
-
HPLC-grade acetonitrile (B52724), methanol, and formic acid
-
Ultrapure water
-
Drug-free human plasma
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., 1 µg/mL Venetoclax-d8 in acetonitrile).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: ACQUITY UPLC BEH C18 or equivalent (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
4. Data Analysis:
-
Quantification is based on the ratio of the peak area of Venetoclax to the peak area of the internal standard.
Visualizing the Workflow and Advantages
The following diagrams illustrate the experimental workflow and the logical advantages of using a stable isotope-labeled internal standard.
Conclusion
The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical method development for Venetoclax.[3] While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable for researchers, scientists, and drug development professionals. The experimental data clearly shows that for achieving the highest standards of accuracy and precision in Venetoclax quantification, a stable isotope-labeled internal standard is the superior choice.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method [mdpi.com]
- 6. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Maze: A Comparative Guide to Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the selection and validation of an appropriate internal standard (IS) is a cornerstone of robust and reliable bioanalytical method development. Adherence to regulatory guidelines is not just a matter of compliance; it is fundamental to ensuring data integrity and the ultimate success of a drug submission. This guide provides an objective comparison of the most common types of internal standards, supported by experimental data, and outlines the key regulatory expectations and experimental protocols to navigate this critical aspect of bioanalysis.
The landscape of bioanalytical method validation has been significantly streamlined with the global harmonization of guidelines from major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation now serves as the principal document, creating a unified set of expectations for the pharmaceutical industry worldwide.[1] A central tenet of these guidelines is the appropriate use and rigorous evaluation of internal standards to compensate for variability during sample processing and analysis.[1]
The Gold Standard vs. The Practical Alternative: A Head-to-Head Comparison
The two primary choices for an internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalysis are the Stable Isotope-Labeled Internal Standard (SIL-IS) and the structural analog internal standard. While SIL-ISs are widely considered the "gold standard," practical considerations such as cost and availability sometimes necessitate the use of a structural analog.[2]
The superiority of a SIL-IS lies in its near-identical physicochemical properties to the analyte. By incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N), a SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and extraction variability, leading to more accurate and precise quantification.[2] Structural analogs, while chemically similar, may exhibit different chromatographic behavior and ionization efficiency, potentially compromising their ability to fully compensate for analytical variability.
Quantitative Performance Data
The following tables summarize experimental data from published studies, highlighting the performance differences between SIL-ISs and structural analog internal standards in key bioanalytical parameters.
Table 1: Comparison of Precision and Accuracy for the Quantification of Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Structural Analog | 96.8 | 8.6 |
| Stable Isotope-Labeled (SIL) | 100.3 | 7.6 |
Data from a study on the anticancer drug Kahalalide F demonstrates a significant improvement in both precision and accuracy when using a SIL-IS.
Table 2: Comparison of Method Performance for the Quantification of Everolimus (B549166)
| Internal Standard Type | Correlation with Independent Method (Slope) | Performance |
| Structural Analog (32-desmethoxyrapamycin) | 0.83 | Acceptable |
| Stable Isotope-Labeled (everolimus-d4) | 0.95 | More Favorable |
A study on the immunosuppressant everolimus showed that while both a SIL-IS and a structural analog provided acceptable results, the SIL-IS demonstrated a stronger correlation with an independent LC-MS/MS method, indicating higher accuracy.
Table 3: Performance Comparison in the Quantification of Angiotensin IV
| Performance Parameter | Structural Analog IS | Stable Isotope-Labeled (SIL) IS |
| Linearity | Improved | Improved |
| Repeatability | No Improvement | Improved |
| Precision | No Improvement | Improved |
| Accuracy | No Improvement | Improved |
Research on the neuropeptide angiotensin IV concluded that a structural analog was unsuitable as an internal standard, and a SIL-IS was essential for achieving acceptable linearity, repeatability, precision, and accuracy.
Essential Experimental Protocols for Internal Standard Validation
Regulatory guidelines mandate a series of validation experiments to demonstrate the suitability of the chosen internal standard. The following are detailed methodologies for key experiments.
Internal Standard Suitability and Interference Check
Objective: To ensure the internal standard does not interfere with the analyte and is free from interference from the biological matrix.
Protocol:
-
Sample Preparation:
-
Prepare at least six different sources of blank biological matrix.
-
Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.
-
Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
-
Analysis: Analyze the blank, zero, and LLOQ samples using the developed bioanalytical method.
-
Acceptance Criteria (as per ICH M10):
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be ≤ 20% of the analyte response at the LLOQ.[3]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be ≤ 5% of the internal standard response in the LLOQ sample.[3]
-
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.
-
Set C: Blank matrix spiked with the analyte and internal standard before extraction.
-
-
-
Analysis: Analyze all three sets of samples.
-
Calculation:
-
Matrix Factor (MF): (Peak response in the presence of matrix) / (Peak response in the absence of matrix) = B/A
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): (MF of analyte) / (MF of internal standard)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be ≤ 15%.
Internal Standard Response Monitoring
Objective: To monitor the consistency of the internal standard response throughout an analytical run.
Protocol:
-
During the analysis of a bioanalytical run, record the peak area or height of the internal standard for all calibration standards, quality controls (QCs), and study samples.
-
Plot the internal standard response versus the injection order.
-
Visually inspect the plot for any trends, drifts, or abrupt changes in the internal standard response.
-
Establish acceptance criteria for IS response variability in the standard operating procedure (SOP). For example, the IS response for an individual sample should be within 50-150% of the mean IS response of the calibration standards and QCs in the run.
Visualizing the Workflow and Decision-Making Process
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical bioanalytical workflow and a decision-making process for internal standard selection.
A typical workflow for a bioanalytical assay using an internal standard.
A decision tree for selecting an appropriate internal standard in bioanalysis.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Venetoclax-d6
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Venetoclax-d6, a deuterated analog of the B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax. Given its potent cytotoxic and hazardous properties, strict adherence to these protocols is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance. The disposal procedures for this compound are identical to those for its non-deuterated counterpart, Venetoclax.
Hazard Profile and Safety Precautions
Venetoclax is classified as a hazardous substance. All personnel must handle this compound in a controlled environment, such as a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat or a chemical-resistant apron.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of generating dust or aerosols.
Handling and Storage
Proper handling and storage are critical to prevent accidental exposure and contamination.
-
Handling: Avoid all direct contact, inhalation of dust or aerosols, and ingestion. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is often -20°C for the powder form. Protect from moisture and direct sunlight.
Step-by-Step Disposal Protocol
All this compound waste, including pure compound, contaminated materials, and solutions, must be treated as hazardous waste. Disposal must be carried out in strict accordance with local, regional, and national regulations.
Step 1: Waste Segregation and Collection
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated disposable labware (e.g., pipette tips, weighing boats, gloves, and bench paper), in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and chemically compatible hazardous waste container. Ensure the container is sealed to prevent leaks or evaporation.
-
Never Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain.
Step 2: Container Labeling
Accurate labeling is mandatory for safety and regulatory compliance.
-
The container must be clearly marked with the words "Hazardous Waste ".
-
List the full chemical name: "This compound ".
-
For solutions, list all chemical constituents with their approximate concentrations.
-
Record the accumulation start date (the date the first piece of waste was added).
Step 3: On-Site Storage
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, or alkalis.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Documentation: Provide all necessary documentation regarding the waste's composition and hazards to the disposal personnel.
-
Record Keeping: Maintain a detailed record of the waste generated and its final disposal for your laboratory's inventory and compliance purposes.
Data Presentation: Hazard and Disposal Summary
| Parameter | Specification | Source(s) |
| Primary Hazards | Acute Oral Toxicity (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Reproductive Toxicity (Category 2), Specific Target Organ Toxicity - Repeated Exposure (Category 2) | |
| Waste Classification | Hazardous Waste. Properties of waste which render it hazardous include HP 5 (specific target organ toxicity) and HP 10 (toxic for reproduction). | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | |
| Spill Cleanup | Absorb with inert, liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Collect all cleanup materials as hazardous waste. | |
| Disposal Route | Must be disposed of via an authorized waste treatment facility. Do not empty into drains. |
Note on Experimental Protocols: The information provided in this guide is derived from Safety Data Sheets and product handling documents. These sources do not contain detailed experimental methodologies. Researchers should develop specific protocols for their experiments in accordance with their institution's safety guidelines.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Venetoclax-d6
Researchers, scientists, and drug development professionals handling Venetoclax-d6 must adhere to stringent safety protocols to minimize exposure to this potent cytotoxic compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Classification:
Venetoclax is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure[1][2]. It is harmful if swallowed and can cause skin and serious eye irritation[3][4].
| Hazard Classification | Category | Hazard Statement |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[1][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure[1][2] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[3][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required PPE for various handling procedures.
| PPE Component | Specification | Standard |
| Gloves | Chemical-resistant, disposable gloves (e.g., nitrile). Tested according to EN 374. Double gloving is recommended.[5][6][7] | ASTM D6978-05 for chemotherapy drug handling[5] |
| Gown | Disposable, long-sleeved, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[5][7] | ASTM F1670 and ASTM F1671 for barrier performance[5] |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield.[3][6][7] | OSHA 29 CFR 1910.133 or European Standard EN166[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization, such as when handling powders outside of a containment system.[4][5][7] | European Standard EN 149[4] |
Operational Procedures for Safe Handling
Adherence to standardized operational procedures is critical to prevent contamination and exposure.
Workflow for Handling this compound:
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation :
-
Before handling this compound, ensure the designated work area (preferably a chemical fume hood or biological safety cabinet) is clean and uncluttered.
-
Don all required PPE as specified in the table above. When double-gloving, one pair should be worn under the gown cuff and the other over the cuff[5].
-
-
Handling :
-
Weighing : If handling the solid form, conduct all weighing operations within a ventilated enclosure to prevent the generation of airborne particles.
-
Reconstitution : When preparing solutions, do so carefully to avoid splashing. Use Luer-lock syringes and fittings to prevent leakage[6].
-
General Handling : Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area[1][3].
-
-
Cleanup :
-
Decontamination : After each use, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a detergent solution followed by alcohol)[7].
-
Spills : In the event of a spill, secure the area immediately.[7] Wear appropriate PPE and use a spill kit with absorbent materials to contain and clean up the spill.[7] Dispose of all contaminated materials as cytotoxic waste.[7]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Pathway:
Caption: The process for segregating and disposing of waste contaminated with this compound.
Disposal Protocol:
-
Segregation : All materials that have come into contact with this compound, including gloves, gowns, labware, and cleaning materials, must be disposed of as cytotoxic waste.
-
Containment : Place all cytotoxic waste in clearly labeled, leak-proof, and puncture-resistant containers.[8]
-
Disposal : Dispose of the contained waste through an authorized hazardous waste disposal facility, following all local, state, and federal regulations[1][8]. Do not flush unused medicine down the toilet or drain[9].
By implementing these safety and logistical procedures, laboratories can effectively mitigate the risks associated with handling the cytotoxic agent this compound, ensuring the safety of all personnel.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipservices.care [ipservices.care]
- 8. carlroth.com [carlroth.com]
- 9. dam.upmc.com [dam.upmc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
